Hypericin-d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H16O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
InChI Key |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Hypericin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated hypericin, a valuable tool for various research applications, including pharmacokinetic studies and mechanistic investigations of its biological activities. Due to the limited availability of direct literature on the synthesis of deuterated hypericin, this guide outlines a rational approach based on established methods for the deuteration of aromatic compounds and the known synthesis of hypericin.
Introduction
Hypericin, a naturally occurring naphthodianthrone, exhibits a wide range of biological activities, including antiviral, antidepressant, and potent photosensitizing properties, making it a compound of significant interest in drug development.[1][2] Deuterium-labeled compounds, or isotopologues, are crucial in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect on metabolism.[3] This guide details a proposed synthetic strategy for deuterated hypericin, focusing on the deuteration of the key precursor, emodin anthrone.
Proposed Synthetic Pathway
The synthesis of hypericin is well-established and proceeds through the dimerization of emodin anthrone to form protohypericin, which is then converted to hypericin upon photo-irradiation.[4][5][6] Therefore, a logical approach to synthesize deuterated hypericin is to first prepare deuterated emodin anthrone and then follow the known synthetic route.
Workflow for the Synthesis of Deuterated Hypericin
Caption: Proposed workflow for the synthesis of deuterated hypericin.
Experimental Protocols
This section provides detailed, albeit constructed, experimental protocols for the synthesis of deuterated hypericin based on analogous reactions found in the literature.
Method 1: Iridium-Catalyzed H/D Exchange for the Preparation of Deuterated Emodin Anthrone
This method is adapted from established procedures for iridium-catalyzed ortho-directed hydrogen isotope exchange of aromatic compounds containing coordinating groups like ketones.[7]
Materials:
-
Emodin anthrone
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
N,P-ligand (e.g., a phosphinite or a derivative of ThrePhox)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous dichloromethane (DCM)
-
Argon gas
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]₂ and the N,P-ligand in anhydrous DCM to form the active iridium catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve emodin anthrone in anhydrous DCM.
-
H/D Exchange: To the emodin anthrone solution, add the catalyst solution and a stoichiometric excess of D₂O.
-
Reaction Conditions: Stir the reaction mixture under an argon atmosphere at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of aromatic proton signals.
-
Work-up and Purification: Upon completion, quench the reaction with H₂O. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude deuterated emodin anthrone can be purified by column chromatography on silica gel.
Method 2: Photochemical H/D Exchange for the Preparation of Deuterated Emodin Anthrone
This protocol is based on photocatalyst-free photochemical deuteration methods using D₂O.[8][9]
Materials:
-
Emodin anthrone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acetonitrile (ACN) or another suitable organic solvent
-
Blue LED light source (e.g., 380–420 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve emodin anthrone in a mixture of ACN and D₂O.
-
Irradiation: Irradiate the solution with a blue LED light source at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy of aliquots to determine the extent of deuterium incorporation.
-
Work-up and Purification: After the desired level of deuteration is achieved, remove the solvents under reduced pressure. The residue can be purified by column chromatography.
Synthesis of Deuterated Hypericin from Deuterated Emodin Anthrone
This protocol is adapted from the established synthesis of hypericin.[4][10][11]
Materials:
-
Deuterated emodin anthrone
-
Potassium tert-butoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetone
-
Halogen lamp or other visible light source
Procedure:
-
Dimerization to Deuterated Protohypericin: In a microwave-safe vessel, dissolve the deuterated emodin anthrone and potassium tert-butoxide in anhydrous DMF. Heat the mixture in a microwave reactor.[4]
-
Isolation of Deuterated Protohypericin: After cooling, the deuterated protohypericin can be precipitated and isolated.
-
Photo-oxidation to Deuterated Hypericin: Dissolve the deuterated protohypericin in acetone and irradiate the solution with a halogen lamp for 15-24 hours.[4]
-
Purification: Concentrate the solution and collect the precipitated deuterated hypericin. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of deuterated hypericin. These values are estimates based on typical yields and incorporation levels reported for similar deuteration reactions in the literature.
Table 1: Expected Yield and Deuterium Incorporation for Deuterated Emodin Anthrone
| Deuteration Method | Substrate | Deuterating Agent | Catalyst/Condition | Expected Yield (%) | Expected Deuterium Incorporation (%) |
| Iridium-Catalyzed H/D Exchange | Emodin Anthrone | D₂O | [Ir(cod)Cl]₂ / N,P-ligand | 70-85 | >90 |
| Photochemical H/D Exchange | Emodin Anthrone | D₂O | Blue LED (380-420 nm) | 60-75 | >85 |
Table 2: Expected Yield for the Conversion to Deuterated Hypericin
| Reaction Step | Starting Material | Reagents | Expected Yield (%) |
| Dimerization | Deuterated Emodin Anthrone | Potassium tert-butoxide, DMF | 60-70 |
| Photo-oxidation | Deuterated Protohypericin | Visible Light, Acetone | 80-90 |
Table 3: Spectroscopic Data for Hypericin (for comparison)
| Technique | Key Signals/Fragments |
| ¹H NMR (in DMSO-d₆) | Aromatic protons, methyl protons, hydroxyl protons |
| ¹³C NMR (in DMSO-d₆) | Aromatic carbons, carbonyl carbons, methyl carbon |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z 503 |
Note: For deuterated hypericin, a decrease in the intensity of corresponding proton signals in ¹H NMR and the appearance of signals in ²H NMR would be expected. In mass spectrometry, the molecular ion peak would shift to a higher m/z value depending on the number of deuterium atoms incorporated.
Analysis of Deuterium Incorporation
The percentage of deuterium incorporation can be determined using ¹H NMR, ²H NMR, and mass spectrometry.
-
¹H NMR Spectroscopy: The degree of deuteration can be calculated by comparing the integral of a proton signal in a deuterated position to the integral of a non-deuterated proton signal within the same molecule.[3]
-
²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing a qualitative confirmation and quantitative analysis of deuterium incorporation.[12][13]
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule, and the increase in mass compared to the non-deuterated compound allows for the calculation of the number of incorporated deuterium atoms.[14][15][16][17]
Signaling Pathways of Hypericin
Hypericin exerts its biological effects, particularly its anticancer and antiviral activities, through multiple signaling pathways. Its photodynamic activity is a key mechanism.
Hypericin-Mediated Photodynamic Therapy (PDT) and Apoptosis
Upon photoactivation, hypericin generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[2][18][19][20] This process involves the mitochondrial pathway and can also be mediated by the TRAIL/TRAIL-receptor system.[21][22]
Caption: Hypericin-induced apoptosis signaling pathway.
Hypericin's Effect on Cell Cycle and p53
Hypericin has been shown to induce apoptosis and cytotoxic effects in cancer cells, which can be mediated by the overexpression of p53 and p21, leading to cell cycle arrest.[23]
Caption: Hypericin's influence on the p53 signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of deuterated hypericin for research purposes. By employing established deuteration methodologies on the key precursor, emodin anthrone, followed by the known synthetic route to hypericin, researchers can produce this valuable isotopologue. The detailed protocols and expected data provide a solid foundation for the practical implementation of this synthesis. The elucidation of hypericin's complex signaling pathways, facilitated by tools such as deuterated analogues, will continue to drive its development as a therapeutic agent.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 3. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. CN102126942A - Method for synthesizing hypericin - Google Patents [patents.google.com]
- 5. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalyst-free photochemical deuteration via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Hypericin Induces Apoptosis in MDA-MB-175-VII Cells in Lower Dose Compared to MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypericin-d2: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Hypericin-d2, a deuterated form of the naturally occurring photosensitizer Hypericin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this stable isotope-labeled compound.
Core Physical and Chemical Properties
This compound shares most of its physical and chemical properties with its non-deuterated counterpart, Hypericin, with the primary difference being its increased molecular weight due to the presence of two deuterium atoms. The key quantitative data for this compound and Hypericin are summarized in the table below for easy comparison.
| Property | This compound | Hypericin |
| Molecular Formula | C₃₀H₁₄D₂O₈ | C₃₀H₁₆O₈[1][2][3][4][5] |
| Molecular Weight | 506.46 g/mol [6] | 504.45 g/mol [1][2][3][4][5][7] |
| Appearance | Dark brown to black-red solid[8] | Dark red to brown to black powder or crystals[4] |
| Melting Point | 299-301 °C[4][5] | 299-301 °C[4][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and sodium hydroxide. Insoluble in water.[8][9][10] | Soluble in DMSO (~250 mg/mL with heating), ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and aqueous alkali. Sparingly soluble in water.[8][9][10][11] |
| Storage and Stability | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for 6 months or -20°C for 1 month. Light sensitive.[10] | Stable for over a year when stored at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. It is sensitive to light.[9][12][13] |
| UV-Vis λmax | Not explicitly reported, but expected to be identical to Hypericin. | In methanol: ~588-590 nm.[14][15] In DMSO/PBS: 217, 286, 328, 385, 476, 511, 548, 591 nm.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound, based on established protocols for Hypericin.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is for the determination of the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[15]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or sodium dihydrogen phosphate[15]
-
Phosphoric acid or acetic acid (for pH adjustment)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer. For example, a mobile phase of acetonitrile:methanol:10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v) can be used.[16] Another option is an isocratic mobile phase of 39 volumes of ethyl acetate, 41 volumes of a 15.6 g/L sodium dihydrogen phosphate solution (pH adjusted to 2 with phosphoric acid), and 160 volumes of methanol.[15]
-
Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in methanol or DMSO to prepare a stock solution of known concentration (e.g., 100 µg/mL).[16]
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by the peak area percentage of the main peak. The concentration can be quantified by comparing the peak area of the sample to that of the standard.
Caption: Simplified signaling pathway of Hypericin in PDT.
Anti-inflammatory Activity
Hypericin has demonstrated anti-inflammatory properties, which are partly mediated through the inhibition of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. [18][19]By acting as an ATP-competitive inhibitor of JAK1, Hypericin can modulate the inflammatory response. [18]
Antidepressant and Neurotrophic Effects
The antidepressant effects of St. John's Wort, of which Hypericin is a major constituent, are attributed to several mechanisms. Hypericin can upregulate the m6A methyltransferases METTL3 and WTAP, which in turn affects the neurotrophin signaling pathway, a key player in neuronal survival and function. [20]It is also believed to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. [21] Logical Relationship of Hypericin's Antidepressant Action
Caption: Hypericin's role in the neurotrophin signaling pathway.
Modulation of Protein Kinase C (PKC) and Transcription Factors
Hypericin has been shown to possess PKC blocking properties. [22]This can lead to the modulation of downstream signaling molecules, including the transcription factors CREB, STAT1, and NF-κB, which are involved in various cellular processes such as inflammation and cell survival. [22] This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound, along with detailed experimental protocols and an overview of its known signaling pathways. As a stable isotope-labeled compound, this compound is a valuable tool for researchers in various fields, including pharmacology, drug metabolism, and diagnostics.
References
- 1. Hypericin - Wikipedia [en.wikipedia.org]
- 2. Hypericin (CAS 548-04-9): R&D Systems [rndsystems.com]
- 3. Hypericin | C30H16O8 | CID 3663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hypericin, from hypericum perforatum - 548-04-9 - Manufacturers & Suppliers in India [ottokemi.com]
- 5. Hypericin CAS 548-04-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Hypericin | CAS:548-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. adipogen.com [adipogen.com]
- 9. Hypericin | 548-04-9 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.tudelft.nl [pure.tudelft.nl]
- 15. ptfarm.pl [ptfarm.pl]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Hypericin Ameliorates Depression-like Behaviors via Neurotrophin Signaling Pathway Mediating m6A Epitranscriptome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Reversal of NO-induced nociceptive hypersensitivity by St. John's wort and hypericin: NF-κB, CREB and STAT1 as molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Hypericin-d2: Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis and purity of Hypericin-d2, a deuterated form of Hypericin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the quality control and biological mechanisms of this compound.
Core Data Presentation
Quantitative data regarding the purity and specifications of this compound are summarized in the table below. The data is compiled from commercially available sources and typical analytical standards for Hypericin compounds.
| Parameter | Specification | Method of Analysis |
| Purity | 94.68%[1] | High-Performance Liquid Chromatography (HPLC) |
| Appearance | Red to Black Solid | Visual Inspection |
| Molecular Formula | C₃₀H₁₄D₂O₈ | Mass Spectrometry |
| Molecular Weight | 506.46 | Mass Spectrometry |
| Solubility | Soluble in DMSO and DMF | Solvent Solubility Test |
| Storage | -20°C for short-term, -80°C for long-term[1] | Stability Studies |
Experimental Protocols
The determination of this compound purity is predominantly accomplished through High-Performance Liquid Chromatography (HPLC). The following is a detailed, representative protocol synthesized from established methods for Hypericin analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established procedures for the analysis of Hypericin and related compounds.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
ODS C18 analytical column (250 x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate.
-
Glacial acetic acid.
-
Water (HPLC grade).
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 5mM ammonium acetate (pH 5.4), acetonitrile, and glacial acetic acid in a ratio of 25:75:0.1 (v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute with the mobile phase to obtain a working standard solution of appropriate concentration.
-
Sample Solution: Accurately weigh the this compound sample, dissolve it in methanol, and dilute with the mobile phase to a concentration similar to the working standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard chromatogram.
Mandatory Visualizations
Analytical Workflow for this compound Purity Determination
The following diagram illustrates the general workflow for determining the purity of a this compound sample using HPLC.
Signaling Pathway of Hypericin-Induced Apoptosis
Hypericin, particularly when photoactivated in photodynamic therapy (PDT), is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
Biosynthesis of Hypericin and Isotopic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of hypericin, a medicinally important naphthodianthrone found in St. John's Wort (Hypericum perforatum). It delves into the current understanding of the biosynthetic pathway, including key intermediates and enzymes. Furthermore, this guide offers detailed experimental protocols for the extraction, purification, and quantification of hypericin, and explores the application of isotopic labeling techniques to elucidate its biosynthetic origins.
The Biosynthetic Pathway of Hypericin
The biosynthesis of hypericin is a complex process that is believed to primarily follow the polyketide pathway.[1][2] While the complete pathway is not yet fully elucidated and some steps remain hypothetical, significant progress has been made in identifying key intermediates and the enzymes that catalyze their transformations. Two main plausible pathways have been proposed, with the most recent evidence suggesting a route involving skyrin as a key intermediate.
1.1. The Polyketide Origin and Key Intermediates
The biosynthesis is initiated from simple precursors derived from primary metabolism: one molecule of acetyl-CoA and seven molecules of malonyl-CoA.[3] These are condensed by a type III polyketide synthase (PKS) to form an octaketide chain.[3]
Key Intermediates:
-
Acetyl-CoA and Malonyl-CoA: The fundamental building blocks for the polyketide chain.[3]
-
Octaketide: The initial linear polyketide chain formed by the condensation of acetyl-CoA and malonyl-CoA.
-
Emodin and Emodin Anthrone: Previously considered central intermediates, they are formed through the cyclization and aromatization of the octaketide chain.[3]
-
Skyrin: A dimeric anthraquinone that recent studies suggest is a more likely key intermediate than emodin in the main pathway to hypericin.[4]
-
Protohypericin: The immediate precursor to hypericin, which is converted to the final product through a light-dependent reaction.[3]
1.2. Key Enzymes in Hypericin Biosynthesis
Several enzymes are believed to be involved in the hypericin biosynthetic pathway:
-
Hypericum perforatum Polyketide Synthase 2 (HpPKS2): A type III PKS that is thought to catalyze the initial condensation of acetyl-CoA and malonyl-CoA to form the octaketide backbone.[5]
-
Phenol Oxidative Coupling Proteins (POCP): A class of proteins that are hypothesized to be involved in the dimerization of monomeric precursors.[6]
-
Berberine Bridge Enzyme (BBE)-like enzymes: These enzymes are proposed to be involved in the later steps of the pathway, potentially in the conversion of intermediates to protohypericin.[6]
-
Hyp-1: Initially proposed as the key enzyme catalyzing the conversion of emodin to hypericin, subsequent research has cast doubt on its direct role in the main biosynthetic pathway, as its expression does not always correlate with hypericin accumulation.[6][7]
1.3. Proposed Biosynthetic Pathways
Two main pathways are currently considered for hypericin biosynthesis. The traditional view centered on the dimerization of emodin, while more recent evidence points towards a pathway involving skyrin.
Caption: Proposed biosynthetic pathways of hypericin.
Isotopic Labeling for Biosynthetic Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final products, thereby providing definitive evidence for a proposed biosynthetic pathway. In the context of hypericin, feeding experiments with stable isotope-labeled precursors can confirm the origin of its carbon skeleton.
While a definitive, successful isotopic labeling experiment for hypericin biosynthesis has not been extensively detailed in published literature, a study on the related compound hyperforin in H. perforatum provides a methodological basis. In this study, cuttings were immersed in a solution containing (1-¹³C) glucose to trace the origin of the hyperforin backbone.[8] An attempt to feed sodium acetate and emodin to undifferentiated cell cultures of H. perforatum did not result in hypericin production, suggesting that biosynthesis is likely coupled with tissue differentiation, specifically the formation of dark glands.[6]
2.1. General Experimental Workflow for Isotopic Labeling
A typical workflow for a stable isotope labeling experiment to study hypericin biosynthesis would involve the following steps:
Caption: General experimental workflow for isotopic labeling studies of hypericin.
Quantitative Data
The concentration of hypericin and its derivatives can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following tables summarize some of the reported quantitative data for hypericin and related compounds.
Table 1: Hypericin and Pseudohypericin Content in Hypericum perforatum In Vitro Cultures
| Culture Type | Growth Regulator | Hypericin (µg/g Dry Mass) | Pseudohypericin (µg/g Dry Mass) | Reference |
| Shoots | 0.1-2.0 mg/l BA | 25-50 | 170-350 | [9] |
| Callus | 4.0-5.0 mg/l BA | 15-20 | 120-180 | [9] |
| Plantlets | IAA | 30-100 | 120-400 | [9] |
Table 2: Hypericin Content in Commercial and Purified Samples
| Sample Type | Hypericin Content | Reference |
| Commercial Dry Extracts | 0.19-0.30% | |
| Purified from Dried Leaves | 5.105 mg/g | [8] |
| H. bithynicum | 0.81-1.41 mg/g | [7] |
| H. perfoliatum | 0.81-1.41 mg/g | [7] |
| H. triquetrifolium | 0.81-1.41 mg/g | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of hypericin.
4.1. Protocol 1: Ultrasonic-Assisted Extraction and Purification of Hypericins
This protocol is adapted from a method describing the extraction and purification of hypericins from Hypericum perforatum leaves.[8]
Materials:
-
Dried and powdered Hypericum perforatum leaves
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Silica gel (35-70 mesh)
-
Glass columns (70 x 5 mm)
-
Ultrasonic bath
-
Nitrogen gas supply
-
HPLC system
Procedure:
-
Extraction:
-
Weigh 1 gram of dried, powdered plant material.
-
Add 24 mL of a methanol:acetone (2:1, v/v) solvent mixture.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Separate the red supernatant.
-
Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.
-
Combine all the supernatant portions and evaporate the solvent to dryness under a stream of nitrogen gas.
-
Dissolve the dried residue in 4 mL of HPLC mobile phase.
-
-
Purification:
-
Pack two 70 x 5 mm glass columns in series, each with 800 mg of silica gel.
-
Load the dissolved extract onto the first column.
-
Wash the column with 4 mL of chloroform, followed by 3 mL of a chloroform:acetone (4:1, v/v) mixture to remove less polar impurities.
-
Elute the hypericins with 3 mL of a methanol:acetone:dichloromethane (75:10:15, v/v/v) mixture.
-
Collect the red eluate containing the purified hypericins.
-
Evaporate the solvent to dryness under a stream of argon or nitrogen gas.
-
Reconstitute the purified residue in a known volume of HPLC mobile phase for analysis.
-
4.2. Protocol 2: HPLC Quantification of Hypericin
This protocol provides a general method for the quantification of hypericin using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of hypericin standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare the sample extract as described in Protocol 1 or other appropriate methods. Ensure the final sample is dissolved in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the hypericin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of hypericin in the sample by using the calibration curve generated from the standards.
Analytical Techniques for Hypericin Research
A variety of analytical techniques are employed in the study of hypericin, from initial identification to detailed structural elucidation and quantification. The choice of technique depends on the specific research question.
Caption: Key analytical techniques in hypericin research.
Conclusion
The biosynthesis of hypericin is a fascinating and complex area of plant secondary metabolism. While the polyketide origin is well-established, the precise sequence of intermediates and the enzymatic machinery involved are still under active investigation, with recent evidence favoring a skyrin-mediated pathway. Isotopic labeling studies, though challenging due to the link between biosynthesis and tissue differentiation, remain a critical tool for definitively elucidating the pathway. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further exploration of this potent pharmacologically active molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Spectroscopic Properties of Hypericin-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of deuterated hypericin (Hypericin-d2), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the analytical characterization of hypericin and its isotopologues.
Introduction to Hypericin and its Deuterated Analog
Hypericin is a naturally occurring naphthodianthrone found in St. John's wort (Hypericum perforatum). It is a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment and also exhibits antiviral and antidepressant properties. The deuteration of hypericin, creating this compound, can be a valuable tool for various research applications, including mechanistic studies of its biological activities, metabolic fate determination, and as an internal standard in quantitative analyses. The substitution of hydrogen with deuterium can subtly alter the molecule's physicochemical properties, which are reflected in its NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The following sections detail the expected ¹H and ¹³C NMR spectroscopic data for this compound, based on the known data for hypericin and the principles of deuterium isotope effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum of hypericin is characterized by distinct signals for its aromatic protons, hydroxyl groups, and methyl groups. The chemical shifts are influenced by the solvent used.
Table 1: ¹H NMR Chemical Shifts (δ) of Hypericin in Different Solvents [1]
| Proton | Chemical Shift (ppm) in Methanol-d₄ [1] | Chemical Shift (ppm) in Acetone-d₆ [1] |
| C1, C6–OH | 14.68 | 14.75 |
| C8, C13–OH | 14.09 | 14.17 |
| C9, C12–H | 7.27 | 7.39 |
| C2, C5–H | 6.56 | 6.79 |
| CH₃– | 2.71 | 2.78 |
Expected Effects of Deuteration in this compound:
The specific positions of deuterium in "this compound" would need to be defined. Assuming deuteration occurs at the two methyl groups (a common synthetic route), the following changes in the ¹H NMR spectrum are expected:
-
Disappearance of the Methyl Signal: The signal corresponding to the methyl protons (around 2.7-2.8 ppm) would be absent or significantly reduced in intensity.
-
Isotope Effects on Neighboring Protons: While the direct effect is on the deuterated positions, minor upfield shifts (typically <0.1 ppm) of neighboring proton signals might be observed due to the slightly different inductive effect of deuterium compared to protium.[2] This is known as a secondary isotope effect.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of hypericin shows a series of signals corresponding to the carbon atoms in its complex aromatic structure.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) of Hypericin
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~180-185 |
| Aromatic C-O | ~150-160 |
| Aromatic C-C | ~110-140 |
| CH₃ | ~20-25 |
Expected Effects of Deuteration in this compound:
If the methyl groups are deuterated (CD₃), the following effects on the ¹³C NMR spectrum are anticipated:
-
Signal Multiplicity: The carbon of the deuterated methyl group (CD₃) will appear as a multiplet (typically a septet) due to coupling with deuterium (spin I=1).
-
Isotope-Induced Chemical Shift: The resonance of the deuterated carbon will be shifted upfield by approximately 0.3-0.5 ppm per deuterium atom. This is a primary isotope effect.[2][3]
-
Secondary Isotope Effects: Carbons adjacent to the deuterated site may also experience small upfield shifts (typically <0.2 ppm).[2][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy.
-
Hypericin (C₃₀H₁₈O₈): The theoretical exact mass of the [M-H]⁻ ion is 503.0872 m/z.[5]
-
This compound: The exact mass will depend on the number and location of deuterium atoms. For a d6-hypericin (deuterated at both methyl groups), the molecular formula would be C₃₀H₁₂D₆O₈. The expected mass of the [M-H]⁻ ion would be approximately 509.1249 m/z.
Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern of daughter ions.
Table 3: Major MS/MS Fragments of Hypericin ([M-H]⁻ at m/z 503)
| Fragment m/z | Proposed Neutral Loss |
| 459 | CO₂ |
| 431 | CO₂ + CO |
| 393 | CO₂ + 2CO + H₂O |
Expected Effects of Deuteration in this compound:
For a d6-hypericin, the fragmentation pattern will be similar, but the masses of the fragments containing the deuterated methyl groups will be shifted. For example, if a fragment retains both methyl groups, its mass will be 6 Da higher than the corresponding fragment from non-deuterated hypericin. This allows for the precise localization of the deuterium labels within the molecule.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Number of scans will depend on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (LC-HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Chromatography:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.[6]
-
-
Mass Spectrometry:
-
Interface: Electrospray ionization (ESI) is typically used, often in negative ion mode for hypericin.[5]
-
Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Acquisition Mode: Acquire data in full scan mode to determine the molecular weight and in MS/MS or data-dependent acquisition (DDA) mode to obtain fragmentation data.
-
Signaling Pathways and Experimental Workflows
Hypericin exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways.
Hypericin in Photodynamic Therapy (PDT)
Hypericin's primary mechanism in PDT involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and apoptosis.[7]
Antidepressant Mechanism of Hypericin
The antidepressant effects of hypericin are linked to the modulation of neurotransmitter systems and neurotrophic signaling pathways.[8][9]
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the spectroscopic analysis of this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 3. Deuterium isotope effects on ¹³C-NMR chemical shifts of 10-hydroxybenzo[h]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI-HRMS Imaging Maps the Localization of Skyrin, the Precursor of Hypericin, and Pathway Intermediates in Leaves of Hypericum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
Stability and Storage of Hypericin-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hypericin-d2. The information presented is critical for ensuring the integrity and reliability of research and development activities involving this compound. As data specific to the deuterated form is limited, this guide leverages the extensive stability data available for Hypericin, which is expected to exhibit analogous behavior due to the minor structural modification.
Overview of this compound Stability
This compound, a deuterated analog of Hypericin, is a naphthodianthrone with significant photosensitivity. Its stability is paramount for accurate experimental outcomes and the development of viable pharmaceutical products. The primary factors influencing its degradation are exposure to light, elevated temperatures, and alkaline pH conditions. When handled and stored correctly, this compound can maintain its integrity for extended periods.
Recommended Storage Conditions
Proper storage is essential to minimize degradation and preserve the quality of this compound. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark environment. |
| In Solvent | -80°C | 6 months | Use of amber vials is recommended to protect from light. |
| -20°C | 1 month | Thaw and use promptly after removal from storage. |
It is generally advised to ship this compound at room temperature for short durations.
Factors Affecting Stability
Several environmental factors can significantly impact the stability of this compound, leading to its degradation and a subsequent loss of potency and purity.
Effect of Light
Light, particularly in the visible spectrum, is the most detrimental factor affecting this compound stability. Photo-oxidation is the primary degradation pathway upon light exposure, leading to the formation of various degradation products. It is crucial to handle all solutions and solid forms of this compound under subdued light conditions and to use light-protective containers (e.g., amber vials or foil-wrapped containers).
Effect of Temperature
Elevated temperatures accelerate the degradation of this compound. While stable at or below -20°C, its degradation rate increases with rising temperatures. Therefore, prolonged storage at room temperature or higher should be avoided.
Effect of pH
This compound exhibits greater stability in acidic to neutral aqueous solutions. Alkaline conditions, however, promote rapid degradation. The presence of basic compounds can catalyze the decomposition of the molecule.
Table 2: Summary of Stability Data for Hypericin under Various Conditions
| Condition | Observation | Reference |
| Temperature | ||
| -20°C (in darkness) | Stable for at least 140 days. | |
| Room Temperature | A 20% loss was observed after four days under ambient light and temperature. | |
| Higher Temperatures | Accelerated degradation. | |
| Light | ||
| Light Exposure | Most aggressive factor causing degradation. | |
| Photodegradation leads to lipophilic derivatives. | ||
| pH | ||
| Acidic Conditions | Decomposition observed in both light and dark. | |
| Alkaline Conditions | Rapid degradation. |
Degradation Pathway
The degradation of this compound, primarily through photo-oxidation, involves a complex series of reactions. A simplified, putative degradation pathway is illustrated below. The initial step involves the absorption of light, leading to an excited state that can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack the this compound molecule, leading to various degradation products, including the formation of endoperoxides and subsequently smaller, more polar compounds.
Caption: Putative photodegradation pathway of this compound.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common and reliable method.
General Experimental Workflow for a Stability Study
The following diagram outlines a typical workflow for conducting a stability study of this compound.
Caption: General workflow for a this compound stability study.
Detailed HPLC-UV/Vis Method
A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol, acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Hypericin has a characteristic absorbance maximum around 590 nm, which should be used for quantification.
-
Sample Preparation: Samples from the stability study should be diluted to an appropriate concentration with the mobile phase before injection.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area to a standard curve prepared from a reference standard of known concentration. Degradation is calculated as the percentage loss of the initial concentration over time.
Conclusion
The stability of this compound is critically dependent on storage and handling conditions. Exposure to light, elevated temperatures, and alkaline pH should be strictly avoided to prevent degradation. For long-term storage, maintaining the compound in its solid form at -20°C in the dark is optimal. When in solution, storage at -80°C in light-protected containers is recommended for up to six months. Adherence to these guidelines and the use of validated analytical methods for stability testing will ensure the integrity and reliability of this compound in research and development applications.
Methodological & Application
Application Note and Protocol: Quantification of Hypericin in Human Plasma using Hypericin-d2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant interest for its potential therapeutic properties, including antidepressant, antiviral, and anticancer activities. Accurate and reliable quantification of hypericin in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and quality control of herbal preparations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity.
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method. Hypericin-d2, a deuterated analog of hypericin, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the quantification of hypericin in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of hypericin.
Experimental Protocols
Materials and Reagents
-
Hypericin certified reference standard
-
This compound (or [Methyl-D3]2hypericin) internal standard[1]
-
HPLC-grade acetonitrile, methanol, ethyl acetate, and n-hexane
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of hypericin and this compound in methanol at a concentration of 1 mg/mL. Protect these solutions from light and store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the hypericin stock solution in methanol to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the hypericin working standards and QC working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation Protocol
This protocol is a robust method involving protein precipitation followed by liquid-liquid extraction to ensure high recovery and removal of matrix interferences.[1][2]
-
Aliquot 0.5 mL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of an ethyl acetate/n-hexane mixture (e.g., 7:3 v/v) to the supernatant.[3]
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -4000 V |
| Ion Source Temperature | 325°C[4] |
| Gas Flow | 5 L/min[4] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Hypericin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hypericin | 503.0 | 405.0 | 62 |
| This compound | 505.0 (Predicted) | 407.0 (Predicted) | Optimized based on instrument |
| Note: The MRM transitions for this compound are predicted based on a +2 Da mass shift. These should be confirmed and optimized during method development. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for hypericin quantification using a deuterated internal standard.
Table 2: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2][3] |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 0.15 | < 10 | < 10 | ± 15 |
| Medium | 1.5 | < 10 | < 10 | ± 15 |
| High | 7.5 | < 10 | < 10 | ± 15 |
| Data presented are representative values based on typical bioanalytical method validation guidelines. |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 70% |
| Matrix Effect | Minimal and compensated by the internal standard |
Logical Relationships in LC-MS/MS Quantification
Caption: Relationship between analyte and internal standard in LC-MS/MS.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of hypericin in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the representative validation data, offers a comprehensive guide for researchers in pharmacology, drug metabolism, and natural product analysis. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the reliability of pharmacokinetic and other quantitative studies involving hypericin.
References
Application Note: Quantification of Hypericin in Plasma using a Deuterated Internal Standard by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of hypericin in plasma samples using a stable isotope-labeled internal standard, Hypericin-d2. The method employs protein precipitation followed by liquid-liquid extraction for sample cleanup, with subsequent analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method provides high accuracy, precision, and a broad linear range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.
Introduction
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is a compound of significant interest due to its antidepressant, antiviral, and antitumor properties. Accurate determination of hypericin concentrations in plasma is crucial for understanding its pharmacokinetic profile and for clinical efficacy and safety studies. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results. This document provides a detailed protocol for the extraction and quantification of hypericin in plasma, along with performance data.
Experimental Workflow
Figure 1. Experimental workflow for the quantification of hypericin in plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method, compiled from various validated assays.[1][2][3][4]
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Hypericin | This compound | 0.05 - 10 | 0.05 | > 0.99 |
| Hypericin | This compound | 1 - 10 | 1 | > 0.99 |
| Hypericin | Dansylamide | 5 - 100 | 5 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Hypericin | Low QC | 101.9 - 114.2 | < 15.4 | < 15.4 |
| Hypericin | Mid QC | 101.9 - 114.2 | < 15.4 | < 15.4 |
| Hypericin | High QC | 101.9 - 114.2 | < 15.4 | < 15.4 |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Hypericin | Liquid-Liquid Extraction | 32.2 - 35.6 |
| Hypericin | Solid-Phase Extraction | ~72.6 |
Experimental Protocols
Materials and Reagents
-
Hypericin certified reference standard
-
This compound (or [methyl-D3]2hypericin) internal standard[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
Protocol
1. Standard and Internal Standard Preparation
- Prepare stock solutions of hypericin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Perform serial dilutions of the hypericin stock solution with plasma to prepare calibration standards and quality control (QC) samples at the desired concentrations.
- Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same solvent.
2. Sample Preparation Note: Hypericin is light-sensitive; therefore, all sample preparation steps should be performed under amber or low-light conditions.[2]
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
- Vortex briefly to mix.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube.
- Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[1]
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer (ethyl acetate) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
3. UHPLC-MS/MS Analysis
- UHPLC Conditions:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient: A suitable gradient to achieve separation of hypericin from endogenous plasma components.
- Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Monitored Transitions (SRM/MRM):
- Hypericin: Q1 m/z 503.0 -> Q3 m/z 405.0[5]
- This compound: Adjust for the mass difference due to deuterium labeling (e.g., for [methyl-D3]2hypericin, monitor the appropriate transition).[1]
4. Data Analysis
- Integrate the chromatographic peaks for hypericin and this compound.
- Calculate the peak area ratio of hypericin to this compound.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
- Determine the concentration of hypericin in the QC and unknown samples from the calibration curve.
Conclusion
The described UHPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of hypericin in plasma. The detailed protocol and performance data demonstrate its suitability for demanding research applications in pharmacology and drug development.
References
- 1. [Methyl-D3]2hypericin as internal standard for quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hypericin in Human Plasma using Isotope Dilution Mass Spectrometry with Hypericin-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), is a compound of significant interest in the pharmaceutical industry due to its antidepressant, antiviral, and anticancer properties. Accurate and precise quantification of hypericin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high specificity and accuracy by using a stable isotope-labeled internal standard. This application note provides a detailed protocol for the quantification of hypericin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hypericin-d2 as the internal standard.
Hypericin's therapeutic effects, particularly its antidepressant action, are linked to its influence on various signaling pathways. One key pathway is the neurotrophin signaling pathway, which plays a critical role in neuronal survival and synaptic plasticity.[1] Understanding the concentration of hypericin in the body and its effect on such pathways is vital for elucidating its mechanism of action and optimizing therapeutic regimens.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of hypericin in human plasma.
Materials and Equipment
-
Chemicals and Reagents:
-
Hypericin reference standard (≥95% purity)
-
This compound (deuterium-labeled hypericin) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and general laboratory glassware
-
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of hypericin and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of hypericin by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate hypericin working standard solutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 80 ng/mL) in the same manner.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate/n-hexane (1:1, v/v) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 80:20, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
MRM Transitions:
-
Hypericin: Q1: 503.0 m/z -> Q3: 405.0 m/z
-
This compound: Q1: 505.0 m/z -> Q3: 407.0 m/z
-
-
Collision Energy: Optimized for the specific instrument, typically around -40 to -50 eV.
-
Data Presentation
The following tables summarize typical pharmacokinetic parameters of hypericin obtained from studies in healthy volunteers. While these studies may not have all used this compound as the internal standard, the quantitative data is representative of what can be obtained using a validated IDMS method.
Table 1: Single-Dose Pharmacokinetic Parameters of Hypericin in Healthy Volunteers
| Study Reference | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Staffeldt et al. (1994)[2] | 0.3 (extract) | 1.5 | ~8 | 75.96 | 23.76 |
| Schulz et al. (2005)[3] | 0.9 (extract) | 3.8 | 7.9 | 78.33 | 18.71 |
| Kerb et al. (1996)[4] | 0.75 (extract) | 7.2 | ~8 | - | 43.1 |
| Staffeldt et al. (1994)[2] | 1.8 (extract) | 14.2 | ~8 | - | 24.8-26.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Steady-State Pharmacokinetic Parameters of Hypericin after Multiple Dosing
| Study Reference | Dosing Regimen | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | Tmax,ss (h) |
| Staffeldt et al. (1994)[2] | 300 mg extract (0.25 mg hypericin) 3x daily | 8.5 | 5.3 | - |
| Kerb et al. (1996)[4] | 250 µg hypericin 3x daily | 8.8 | 7.9 | - |
Cmax,ss: Maximum steady-state plasma concentration; Cmin,ss: Minimum steady-state plasma concentration; Tmax,ss: Time to reach maximum steady-state plasma concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for hypericin quantification.
Hypericin and the Neurotrophin Signaling Pathway
Caption: Hypericin's modulation of the neurotrophin pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of hypericin in human plasma using isotope dilution mass spectrometry with this compound as an internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and preclinical research, including pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is essential for regulatory submissions and advancing our understanding of the therapeutic potential of hypericin.
References
- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial chemo-profiling of hypericin and related phytochemicals in Hypericum species using MALDI-HRMS imaging [ouci.dntb.gov.ua]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hypericin in Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hypericin in human plasma. The method utilizes a stable isotope-labeled internal standard, hypericin-d4, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation. Plasma samples are prepared using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, accuracy, precision, and lower limit of quantification, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Hypericin is a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), a plant widely used in herbal medicine for its antidepressant properties.[1] Beyond its use in treating depression, hypericin is being investigated for its potent antiviral, antibacterial, and anticancer activities, often linked to its photosensitizing properties.[2] As interest in the therapeutic potential of hypericin grows, the need for a reliable and accurate analytical method to quantify its concentration in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[3] A significant challenge in LC-MS-based quantification is the potential for ion suppression or enhancement caused by the sample matrix, which can compromise data quality. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for mitigating these effects.[4][5] A SIL-IS co-elutes with the analyte and experiences identical matrix effects and variations in sample preparation and instrument response, thereby providing the most accurate correction and ensuring robust quantification.[4]
This document provides a detailed protocol for the quantification of hypericin in plasma using hypericin-d4 as an internal standard, covering sample preparation, LC-MS/MS conditions, and data analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Hypericin (≥98% purity), Hypericin-d4 (custom synthesized, ≥98% purity, ≥99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Chemicals: Ammonium Acetate (≥99% purity).[6]
-
Matrix: Drug-free human plasma.
Instrumentation
-
LC System: Agilent 1100 Series HPLC or equivalent.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: Hypersil ODS C18 column (5 µm, 125 mm × 4 mm) or equivalent.[6]
Preparation of Standards and Samples
2.3.1. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hypericin and hypericin-d4 in methanol to prepare individual stock solutions. Note: Hypericin is photosensitive; protect solutions from light by using amber vials and minimizing light exposure.[7][8]
-
Working Standard Solutions: Serially dilute the hypericin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the hypericin-d4 stock solution with 50:50 (v/v) acetonitrile:water.
2.3.2. Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate hypericin working standard solution to create calibration standards with final concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.15, 7.5, and 75 ng/mL).
2.3.3. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL hypericin-d4) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method Parameters
The method is optimized for the separation and detection of hypericin and its deuterated internal standard.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypersil ODS C18 (5 µm, 125 mm × 4 mm)[6] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Table 1: LC Gradient Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 50 | 50 |
| 10.0 | 50 | 50 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative[6][9] |
| Capillary Voltage | -4000 V[6] |
| Gas Temperature | 325°C[6] |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Hypericin | 503.1[6][9] | 457.1 | 200 | -35 |
| Hypericin-d4 | 507.1 | 461.1 | 200 | -35 |
Note: Product ions are predictive and should be optimized based on experimental infusion of the parent compound.
Diagrams and Visualizations
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Structures and key MRM transitions for hypericin and its IS.
Results
The described method demonstrates excellent performance for the quantification of hypericin in plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.05 to 100 ng/mL. The relationship between the peak area ratio (Hypericin/Hypericin-d4) and concentration was fitted by a weighted (1/x²) linear regression.
Table 3: Representative Calibration Curve Data
| Parameter | Value |
| Concentration Range | 0.05 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] |
The LLOQ was established at 0.05 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.[7]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three separate days.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low | 0.15 | 6.8 | 104.5 | 8.2 | 102.1 |
| Mid | 7.5 | 4.1 | 98.2 | 5.5 | 99.5 |
| High | 75 | 3.5 | 101.7 | 4.9 | 100.8 |
The results for both intra- and inter-day measurements were within the generally accepted bioanalytical method validation limit of ±15% (±20% for LLOQ).
Conclusion
A sensitive, specific, and robust LC-MS/MS method for the quantification of hypericin in human plasma has been successfully developed and validated. The use of a deuterated internal standard ensures high accuracy and reliability by compensating for matrix variability. The simple protein precipitation sample preparation protocol allows for high throughput. This method is well-suited for supporting clinical and preclinical studies requiring the accurate measurement of hypericin concentrations.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.tudelft.nl [pure.tudelft.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hypericin-d2 for Pharmacokinetic Studies of St. John's Wort
For Researchers, Scientists, and Drug Development Professionals
Introduction
St. John's Wort (Hypericum perforatum) is a widely used herbal supplement, primarily for the management of mild to moderate depression. Its therapeutic effects are attributed to a variety of active constituents, most notably hypericin, pseudohypericin, and hyperforin.[1] Understanding the pharmacokinetic profile of these compounds is crucial for determining appropriate dosing regimens, assessing potential drug interactions, and ensuring clinical efficacy and safety.
Hypericin-d2, a deuterated form of hypericin, serves as an invaluable tool in these pharmacokinetic studies. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, allows for the precise and accurate quantification of hypericin in biological matrices.[2] While primarily utilized as an internal standard in mass spectrometry-based bioanalysis, the principles of stable isotope labeling also allow for its use as a tracer to delineate the absorption, distribution, metabolism, and excretion (ADME) of hypericin in vivo.[3][4]
These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of St. John's Wort, focusing on its application as an internal standard for the quantification of hypericin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Using this compound in Pharmacokinetic Studies
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This ensures that this compound behaves similarly to hypericin during sample extraction, chromatography, and ionization, minimizing analytical variability.[5]
-
Co-elution with Analyte: this compound co-elutes with hypericin during chromatographic separation, meaning they experience the same matrix effects (enhancement or suppression of ionization due to other components in the sample). This co-elution allows for accurate correction of these effects.
-
Mass Differentiation: Despite their similar properties, this compound is distinguishable from hypericin by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous but separate detection and quantification.
-
Improved Accuracy and Precision: The use of a deuterated internal standard compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the analyte.[6][7]
Experimental Protocols
In Vivo Study: Oral Administration of St. John's Wort Extract to Rodents
This protocol outlines the oral administration of a standardized St. John's Wort extract to rats for the collection of plasma samples to determine the pharmacokinetic profile of hypericin.
Materials:
-
Standardized St. John's Wort extract (containing a known concentration of hypericin)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (220-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant, e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (24 ± 0.5°C, 12-hour light-dark cycle) with ad libitum access to food and water for at least one week before the experiment.[8]
-
Dose Preparation: Prepare a suspension of the St. John's Wort extract in the chosen vehicle to the desired concentration.
-
Administration: Administer the St. John's Wort extract suspension to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).[9]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the liquid-liquid extraction (LLE) of hypericin from plasma samples prior to LC-MS/MS analysis. Hypericin is photosensitive, so all steps should be performed in the dark or under reduced light conditions.
Materials:
-
Rat plasma samples
-
This compound internal standard solution (in methanol)
-
Ethyl acetate
-
n-Hexane
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., acetonitrile/water, 3/1, v/v)
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: To a 0.5 mL aliquot of each plasma sample, add a known amount of the this compound internal standard solution.
-
Extraction:
-
Add 2 mL of an ethyl acetate/n-hexane mixture (e.g., 70:30, v/v) to the plasma sample.[10]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solution.[11]
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of Hypericin
This protocol provides exemplary LC-MS/MS conditions for the quantification of hypericin, with this compound as the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Kromasil RP-18 column or equivalent[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) with a suitable buffer (e.g., 10 mM ammonium acetate)
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40°C
-
Run Time: Approximately 6 minutes[12]
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hypericin: m/z 503.0 → 405.0[13]
-
This compound: The specific transition will depend on the deuteration pattern (e.g., for [methyl-D3]2hypericin, the precursor ion would be m/z 509). The product ion should be analogous to that of unlabeled hypericin.
-
-
Collision Energy: Optimized for the specific instrument and transitions (e.g., 62 V for hypericin)[13]
Data Presentation
The following tables present representative pharmacokinetic data for hypericin following oral administration of St. John's Wort extracts in humans. These values can be used as a reference for studies utilizing this compound for quantification.
Table 1: Single Dose Pharmacokinetic Parameters of Hypericin in Healthy Volunteers
| Study Reference | Dose of St. John's Wort Extract | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | t1/2 (h) |
| Schulz et al., 2005[6] | 612 mg | 3.14 | 8.1 | 75.96 | 23.76 |
| Staffeldt et al., 1994[13] | 750 µg Hypericin | 7.2 | - | - | 43.1 |
| Kerb et al., 1996[10] | 900 mg | 4.1 | - | - | 24.8 - 26.5 |
| Schulz et al., 2006[14] | 900 mg | 3.8 | 7.9 | 78.33 | 18.71 |
Table 2: Steady-State Pharmacokinetic Parameters of Hypericin in Healthy Volunteers (Multiple Dosing)
| Study Reference | Dosing Regimen | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | Time to Steady State (days) |
| Staffeldt et al., 1994[13] | 250 µg Hypericin (TID) | 8.8 | 7.9 | 7 |
| Kerb et al., 1996[10] | 300 mg Extract (TID) | 8.5 | 5.3 | 4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; TID: Three times a day.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of hypericin in biological matrices, which is essential for conducting accurate pharmacokinetic studies of St. John's Wort. The detailed protocols and reference data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals in this field. While the primary application of this compound is as an internal standard, the principles of stable isotope labeling also support its potential use as a tracer in more advanced pharmacokinetic studies to further elucidate the ADME properties of hypericin.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. metsol.com [metsol.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 6. texilajournal.com [texilajournal.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Bioanalysis of Hypericin using Deuterated Internal Standard
Introduction
Hypericin is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) extracts, which are widely used in herbal medicine for treating depression.[1] Accurate quantification of hypericin in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard (IS), such as Hypericin-d2, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The IS compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
This document provides a detailed protocol for spiking biological samples with this compound for the accurate quantification of hypericin. The protocol covers sample preparation using protein precipitation, a common and effective method for removing proteins from plasma or serum samples before LC-MS analysis.[2][3]
Principle of a Stable Isotope-Labeled Internal Standard
A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (²H) for hydrogen, ¹³C for ¹²C). This compound is chemically identical to hypericin and exhibits the same behavior during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement corrects for potential sample loss during processing and variations in instrument response, leading to more reliable and reproducible results.
Experimental Protocol
1. Materials and Reagents
-
Biological Matrix (e.g., Human Plasma, Rat Serum)
-
Hypericin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade[2]
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions
Note: Hypericin is light-sensitive; all procedures involving hypericin solutions should be performed in amber vials or under reduced light conditions.[4]
-
Hypericin Stock Solution (1 mg/mL): Accurately weigh 1 mg of hypericin standard and dissolve it in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Hypericin Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Hypericin Stock Solution using 50:50 (v/v) acetonitrile:water to create calibration standards. The concentration range should encompass the expected analyte concentrations in the samples. A typical range might be 1 to 1000 ng/mL.
-
This compound Spiking Solution (Internal Standard Working Solution): Dilute the this compound Stock Solution with 50:50 (v/v) acetonitrile:water to a final concentration. This concentration should be in the mid-range of the calibration curve (e.g., 100 ng/mL).
3. Experimental Workflow Diagram
Caption: Workflow for sample preparation and analysis.
4. Sample Spiking and Protein Precipitation Protocol
-
Thaw Samples: Allow biological samples, calibration curve blanks, and quality control (QC) blanks to thaw at room temperature.[5] Vortex gently to ensure homogeneity.[5]
-
Aliquot Sample: Pipette 100 µL of each sample (unknown, calibration standard, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 10 µL of the this compound Spiking Solution to every tube.
-
Spike Calibration Standards: To the blank matrix tubes designated for the calibration curve, add the corresponding volume of each Hypericin Working Solution.
-
Vortex: Briefly vortex all tubes (approx. 10 seconds) to ensure thorough mixing of the internal standard and sample.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. A 3:1 ratio of acetonitrile to plasma is commonly used for efficient protein precipitation.[2]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
5. LC-MS/MS Analysis Parameters
The following are suggested starting parameters and may require optimization for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Hypericin: m/z 503 → [Fragment ion] This compound: m/z 505 → [Corresponding fragment ion] |
Note: The specific fragment ions for MS/MS analysis should be determined by infusing pure standards of hypericin and this compound into the mass spectrometer. The parent molecular ion for hypericin in negative mode is typically observed at m/z 503 [M-H]⁻.[6]
Data and Performance Characteristics
The use of this compound as an internal standard significantly improves the quality of quantitative data. Below are tables summarizing typical performance characteristics for a validated bioanalytical method.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | 0.05 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% | < 6.2%[7] |
| Inter-day Precision (%CV) | < 15% | < 7.1%[7] |
| Accuracy (% Bias) | Within ±15% | -2.6% to 7.0%[7] |
| Analyte Recovery | Consistent and reproducible | ~73%[8] |
| Matrix Effect | Within acceptable limits | Minimal |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 1,520 | 150,100 | 0.0101 | 0.98 | 98.0 |
| 5.0 | 7,650 | 152,300 | 0.0502 | 5.11 | 102.2 |
| 25.0 | 38,100 | 151,500 | 0.2515 | 24.90 | 99.6 |
| 100.0 | 153,200 | 152,800 | 1.0026 | 101.50 | 101.5 |
| 500.0 | 755,400 | 150,900 | 5.0066 | 495.80 | 99.2 |
| 1000.0 | 1,510,800 | 151,200 | 9.9921 | 1003.10 | 100.3 |
Conclusion
This protocol details a robust method for the quantification of hypericin in biological samples by utilizing this compound as an internal standard. The spiking procedure coupled with protein precipitation is a straightforward and effective sample preparation technique for LC-MS/MS analysis. The inclusion of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of experimental variability, thereby ensuring the generation of high-quality, reliable data for drug development and research applications.
References
- 1. brieflands.com [brieflands.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 6. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-drop liquid-phase microextraction for the determination of hypericin, pseudohypericin and hyperforin in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Hypericin with Hypericin-d2 as an Internal Standard for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is a compound of significant interest in the pharmaceutical industry. It exhibits a range of biological activities, including antidepressant, antiviral, and anticancer properties. Accurate and reliable quantification of hypericin in various biological matrices is crucial for pharmacokinetic studies, formulation development, and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex samples. The use of a stable isotope-labeled internal standard, such as hypericin-d2, is the gold standard for correcting for matrix effects and variations in extraction recovery, thereby ensuring the highest accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of hypericin from human plasma using this compound as an internal standard. The subsequent analysis by LC-MS/MS allows for sensitive and accurate quantification.
Experimental Protocols
Materials and Reagents
-
Hypericin and this compound standards
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Oasis HLB 3 cc, 60 mg SPE cartridges
Equipment
-
SPE manifold
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hypericin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the hypericin stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation and Solid-Phase Extraction Protocol
-
Sample Spiking: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the 100 ng/mL this compound internal standard working solution. For calibration and quality control samples, add 20 µL of the respective hypericin working standard solutions. For blank samples, add 20 µL of methanol.
-
Protein Precipitation: Add 600 µL of acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of water containing 0.1% formic acid.
SPE Cartridge Conditioning and Elution
-
Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridges at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridges with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute hypericin and this compound from the cartridges with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize the quantitative data typically obtained using this protocol.
| Parameter | Hypericin | This compound |
| Mass Transition (m/z) | 505.1 > 405.1 | 507.1 > 407.1 |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 80 | 80 |
Table 1: Mass Spectrometry Parameters.
| Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 92.5 | 4.8 |
| 50 | 95.1 | 3.2 |
| 500 | 94.3 | 3.9 |
Table 2: Extraction Recovery of Hypericin from Human Plasma.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 3: Method Validation Parameters.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the SPE of hypericin from plasma.
Hypericin-Induced Apoptotic Signaling Pathway
Hypericin, particularly when activated by light in photodynamic therapy (PDT), is known to induce programmed cell death (apoptosis) in cancer cells. This process involves the generation of reactive oxygen species (ROS) and the activation of a cascade of intracellular events.
Application of Hypericin-d2 in Photodynamic Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring photosensitizer extracted from Hypericum perforatum (St. John's wort), has garnered significant interest in photodynamic therapy (PDT) for its potent anticancer properties.[1][2] Upon activation by light of a specific wavelength, hypericin generates reactive oxygen species (ROS), leading to localized cellular damage and induction of cell death in malignant tissues.[3] This document provides detailed application notes and protocols for the use of hypericin in PDT research.
A key area of interest in optimizing photosensitizer efficacy is isotopic substitution, such as the replacement of hydrogen with deuterium (d). This has led to inquiries into the application of deuterated hypericin (Hypericin-d2). However, a comprehensive review of current scientific literature reveals a notable scarcity of studies on the application of this compound in a biological context for photodynamic therapy. Existing research on this compound is confined to its photophysical properties at the single-molecule level, which indicate that deuteration can influence its tautomerism and fluorescence dynamics.
Therefore, this document is structured into two main sections. The first, and most extensive, section details the established applications and protocols for non-deuterated Hypericin in PDT research, based on a wealth of published data. The second section provides a prospective outlook on the potential application of This compound , extrapolating from the limited available photophysical data and theoretical principles of the kinetic isotope effect.
Part 1: Application of Hypericin in Photodynamic Therapy Research
Mechanism of Action
Hypericin-mediated PDT is a multi-faceted process that induces cancer cell death through several mechanisms:
-
Reactive Oxygen Species (ROS) Generation: Upon light activation, hypericin transitions to an excited triplet state. Through energy transfer to molecular oxygen, it generates highly cytotoxic singlet oxygen (¹O₂) and other ROS, such as superoxide anions and hydroxyl radicals.[2] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.
-
Induction of Apoptosis: A primary mode of cell death induced by Hypericin-PDT is apoptosis, or programmed cell death.[4] This is often initiated by ROS-mediated damage to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[5]
-
Induction of Necrosis and Autophagy: At higher concentrations of hypericin or greater light doses, cell death can occur through necrosis, a form of uncontrolled cell death that can trigger an inflammatory response.[4] Hypericin-PDT can also induce autophagy, a cellular self-degradation process, which can in some contexts contribute to cell death.[5]
-
Vascular Damage: Hypericin-PDT can also target the tumor vasculature, leading to blood vessel constriction, thrombosis, and ultimately, tumor starvation.
Quantitative Data Presentation
The efficacy of Hypericin-PDT is dependent on several factors, including the cell line, hypericin concentration, light dose, and drug-light interval. The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Hypericin-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.1 - 1.0 | 1.5 - 4.0 | ~0.2 | [4] |
| MCF-7 | Breast Cancer | 0.5 - 5.0 | 2.0 - 10.0 | ~1.5 | [6] |
| K562 | Leukemia | 0.2 - 0.8 | 0.1 - 0.5 mW/cm² | ~0.4 | [7] |
| SP2/0 | Myeloma | 0.025 - 0.5 | Not specified | ~0.05 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | 10 µ g/5x10 ⁵ cells | 0.6 W for 1 min | Not specified | [8] |
| PANC-1 | Pancreatic Cancer | 10 µ g/5x10 ⁵ cells | 0.6 W for 1 min | Not specified | [8] |
| SNU | Squamous Cell Carcinoma | 0.2 - 0.5 µg/mL | Not specified | Not specified | [9] |
Table 2: Induction of Apoptosis by Hypericin-PDT
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Apoptosis Rate (%) | Reference |
| K562 | Leukemia | 0.4 | 0.3 mW/cm² for 4 min | Not specified | [7] |
| SP2/0 | Myeloma | 0.025 - 0.5 | Not specified | Dose-dependent increase | [4] |
| CNE2 | Nasopharyngeal Carcinoma | <2.5 | Not specified | Significant induction | [1] |
Experimental Protocols
This protocol outlines a standard procedure to determine the cytotoxicity of Hypericin-PDT on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Hypericin Incubation: Prepare a stock solution of hypericin in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in a complete cell culture medium. Replace the medium in the wells with the hypericin-containing medium and incubate for a predetermined duration (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the hypericin-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength (typically 580-600 nm) and a calibrated light dose. A control plate should be kept in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for determining Hypericin-PDT cytotoxicity using the MTT assay.
This protocol allows for the quantification of apoptotic and necrotic cells following Hypericin-PDT.
-
Cell Treatment: Treat cells with Hypericin-PDT as described in the cytotoxicity assay protocol in a 6-well plate.
-
Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Signaling Pathways in Hypericin-PDT
Hypericin-PDT activates a complex network of signaling pathways that ultimately determine the cell's fate.
-
Mitochondrial Apoptosis Pathway: This is a central pathway in Hypericin-PDT-induced apoptosis. ROS-induced mitochondrial damage leads to the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[5]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, can be activated by Hypericin-PDT and contribute to the induction of apoptosis.[7]
-
Death Receptor Pathway: In some cell types, Hypericin-PDT may also engage the extrinsic apoptosis pathway through the activation of death receptors on the cell surface.
Caption: Mitochondrial-mediated apoptosis pathway activated by Hypericin-PDT.
Part 2: this compound in Photodynamic Therapy Research - A Prospective Outlook
Disclaimer: The following section is based on theoretical considerations and limited photophysical data. There is currently no published research on the biological application of this compound in photodynamic therapy.
Current Research on this compound Photophysics
Studies on deuterated hypericin (D-hypericin) at the single-molecule level have revealed that the substitution of protons with deuterium at the peripheral hydroxyl groups influences its photophysical properties. Specifically, deuteration has been observed to affect the tautomerization rates and the "blinking" dynamics (fluctuations in fluorescence intensity) of the hypericin molecule when embedded in polymer matrices. These effects are attributed to the kinetic isotope effect, where the heavier deuterium atom alters the vibrational energy levels and bond strengths, thereby influencing the rates of photochemical and photophysical processes.
Potential Implications for Photodynamic Therapy
The observed changes in the photophysical properties of this compound could have several theoretical implications for its efficacy as a photosensitizer in PDT:
-
Triplet State Lifetime: A key determinant of a photosensitizer's efficacy is the lifetime of its excited triplet state. A longer triplet state lifetime allows for more efficient energy transfer to molecular oxygen, leading to higher yields of singlet oxygen. The kinetic isotope effect can, in some molecules, lead to a longer triplet state lifetime by slowing down non-radiative decay pathways from the triplet state back to the ground state. If deuteration of hypericin extends its triplet state lifetime, it could potentially lead to enhanced ROS generation and, consequently, greater phototoxicity.
-
Singlet Oxygen Quantum Yield: An increase in the triplet state lifetime could directly translate to a higher quantum yield of singlet oxygen, which is the primary cytotoxic agent in Type II PDT. This would make this compound a more potent photosensitizer than its non-deuterated counterpart.
-
Photostability: The photostability of a photosensitizer is crucial for sustained ROS generation during PDT. The stronger C-D bonds compared to C-H bonds might confer greater resistance to photobleaching, allowing this compound to remain active for longer periods under irradiation.
It is crucial to emphasize that these are hypothetical advantages . The actual impact of deuteration on Hypericin's PDT efficacy in a complex biological environment is unknown and requires experimental validation.
Proposed Future Experiments
To validate the potential of this compound as a PDT agent, the following experimental workflow is proposed:
Caption: Proposed workflow for the preclinical evaluation of this compound in PDT.
Conclusion
Hypericin is a well-established and potent photosensitizer with significant promise in photodynamic therapy for cancer. The extensive body of research on hypericin provides a solid foundation for its continued investigation and potential clinical application. In contrast, the application of this compound in PDT is a nascent and largely unexplored field. While theoretical considerations suggest that deuteration could enhance its photodynamic properties, there is a critical need for experimental studies to validate these hypotheses and to determine if this compound offers any tangible advantages over the naturally occurring molecule in a biological setting. The protocols and data presented herein for hypericin can serve as a valuable starting point for researchers interested in exploring the potential of its deuterated analogue.
References
- 1. Bio-distribution and subcellular localization of Hypericin and its role in PDT induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Green synthesis and in vitro photodynamic efficacy of hypericin: Cytotoxicity assessment on MCF-7 breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. Hypericin-mediated photodynamic therapy induces apoptosis in K562 human leukemia cells through JNK pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypericin and photodynamic therapy decreases human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deuterium exchange in Hypericin-d2 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypericin-d2 solutions. The focus is on preventing deuterium-hydrogen (D-H) exchange to maintain the isotopic purity of your samples.
Troubleshooting Guide: Preventing Deuterium Exchange
Deuterium-hydrogen (D-H) exchange is a common issue when working with deuterated compounds in protic solvents or in the presence of moisture. This guide provides solutions to specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of deuterium label in this compound solution over time. | 1. Presence of trace amounts of water (H₂O) in the deuterated solvent. 2. Exposure to atmospheric moisture during handling and storage. 3. Use of glassware with residual moisture on the surface. 4. Repeated freeze-thaw cycles introducing moisture. | 1. Use high-purity, anhydrous deuterated solvents (≥99.8% D). Purchase solvents in small, single-use ampules or bottles with septa to minimize exposure. 2. Handle all solutions under an inert atmosphere (e.g., argon or dry nitrogen) in a glove box or glove bag.[1][2] 3. Thoroughly dry all glassware (NMR tubes, vials, pipettes) in an oven at ~150°C for at least 4 hours and cool under a stream of inert gas before use.[3] 4. Aliquot the this compound solution into single-use vials to avoid repeated opening of the main stock. |
| Inconsistent or unexpected results in experiments using this compound. | 1. Partial D-H exchange leading to a mixture of deuterated and non-deuterated Hypericin. 2. Degradation of Hypericin due to light exposure or improper temperature. | 1. Verify the isotopic purity of your this compound solution using NMR spectroscopy or mass spectrometry. The presence of unexpected proton signals in ¹H NMR can indicate D-H exchange. 2. Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions at -20°C in the dark for long-term stability.[4][5][6] |
| Appearance of a water peak in the NMR spectrum of this compound in a deuterated solvent. | 1. Contamination of the deuterated solvent with water. 2. Introduction of moisture from the sample or the NMR tube. | 1. Use fresh, high-quality deuterated solvent. 2. Dry the this compound solid sample under high vacuum before dissolving. 3. Rinse the NMR tube with a small amount of the deuterated solvent before preparing the final sample to exchange any protons on the glass surface.[3] |
| pH-dependent degradation or D-H exchange. | The rate of D-H exchange can be catalyzed by acidic or basic conditions.[7][8] | 1. Maintain a neutral pD when possible. To measure the pD of a solution in a deuterated solvent like D₂O, add 0.4 to the pH meter reading.[1][2] 2. If acidic or basic conditions are required for your experiment, minimize the exposure time and temperature to reduce the rate of exchange. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium exchange in this compound solutions?
A1: The primary cause of deuterium exchange is the presence of labile protons from sources such as residual water (H₂O) in the deuterated solvent, atmospheric moisture, and moisture adsorbed on glassware surfaces. The hydroxyl groups on this compound are particularly susceptible to exchange with protons from these sources.
Q2: How should I store my this compound solutions to ensure long-term stability?
A2: For optimal stability and to prevent both D-H exchange and chemical degradation, this compound solutions should be stored at -20°C in the dark, in tightly sealed amber vials, and preferably under an inert atmosphere.[4][5][6] Studies on non-deuterated Hypericin have shown it to be stable for at least 140 days under these conditions.[5]
Q3: Which deuterated solvents are recommended for this compound?
A3: The choice of solvent depends on the experimental requirements. Common choices for similar compounds include methanol-d4, DMSO-d6, and chloroform-d. It is crucial to use anhydrous grades of these solvents with the highest possible deuterium enrichment. For NMR studies, the choice of solvent can also help in resolving overlapping peaks.
Q4: Can I use this compound in aqueous solutions?
A4: Hypericin is poorly soluble in water. To prepare aqueous solutions, a complexing agent such as polyvinylpyrrolidone (PVP) can be used. When preparing aqueous solutions of this compound, it is imperative to use deuterium oxide (D₂O) of high isotopic purity to prevent rapid D-H exchange of the hydroxyl deuterons.
Q5: How can I confirm the isotopic purity of my this compound solution?
A5: The isotopic purity of your this compound solution can be verified using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy or high-resolution mass spectrometry. In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic purity. Mass spectrometry will show a corresponding mass shift for the deuterated molecule.
Q6: Is this compound sensitive to light?
A6: Yes, just like its non-deuterated counterpart, this compound is photosensitive. Exposure to light can lead to photodegradation.[4][5] Therefore, all work with this compound solutions should be performed under subdued light conditions, and solutions should be stored in light-protecting containers.
Experimental Protocols
Protocol for Preparation of a Standard this compound Solution
This protocol outlines the steps to prepare a solution of this compound while minimizing the risk of D-H exchange.
Materials:
-
This compound solid
-
High-purity, anhydrous deuterated solvent (e.g., methanol-d4, DMSO-d6) in a sealed ampule or septum-capped bottle
-
Oven-dried glassware (vials, volumetric flasks, pipettes, syringes)
-
Inert gas (argon or dry nitrogen) supply
-
Glove box or glove bag
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 150°C for a minimum of 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct all subsequent steps in a glove box or under a positive pressure of an inert gas.
-
Solvent Handling: Use a dry syringe to withdraw the required volume of the anhydrous deuterated solvent from the sealed container.
-
Weighing this compound: In the inert atmosphere, accurately weigh the desired amount of this compound solid into a pre-dried vial.
-
Dissolution: Add the deuterated solvent to the vial containing the this compound solid. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the resulting solution in a tightly sealed, light-protected container (e.g., amber vial) at -20°C. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials to prevent repeated exposure of the main stock to potential contaminants.
Workflow for Minimizing Deuterium Exchange
Signaling Pathways Involving Hypericin
Hypericin, particularly when used in photodynamic therapy (PDT), induces cell death through multiple signaling pathways, primarily apoptosis and ferroptosis.
Hypericin-PDT Induced Apoptosis
Upon activation by light, Hypericin generates reactive oxygen species (ROS) that can initiate the mitochondrial-mediated pathway of apoptosis.
Hypericin-PDT Induced Ferroptosis
Recent studies have shown that Hypericin-PDT can also induce ferroptosis, a form of iron-dependent regulated cell death, by inhibiting the AKT/mTORC1/GPX4 signaling axis.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Hypericin mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 9. Hypericin mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Hypericin-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Hypericin-d2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor ions for Hypericin and this compound in negative ion mode electrospray ionization (ESI-)?
A1: In negative ion ESI, Hypericin typically forms a deprotonated molecule [M-H]⁻. Given the molecular weight of Hypericin is approximately 504.44 g/mol , the precursor ion to monitor is m/z 503. For this compound, with two deuterium atoms replacing two hydrogen atoms, the molecular weight increases by approximately 2.014 Da. Therefore, the recommended precursor ion for this compound is m/z 505 [M-H]⁻.
Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: Based on the fragmentation of a closely related deuterated hypericin analog, [methyl-D3]2hypericin, and the known fragmentation of hypericin, the following MRM transitions are recommended for this compound.[1] The primary product ion results from the loss of a methyl group, and a secondary fragment is also often observed. For this compound, the fragmentation pattern is expected to be similar, with a shift in the precursor ion mass.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Hypericin | 503 | 405 | Major fragment, loss of a side chain. |
| This compound | 505 | 407 | Predicted major fragment corresponding to the same neutral loss as Hypericin. |
| This compound | 505 | 460 | A potential secondary fragment to monitor for confirmation. |
Q3: What is a good starting point for the collision energy (CE) for this compound?
A3: A study on Hypericin analysis utilized a collision energy of 62 V for the fragmentation of the m/z 503 precursor ion.[2] Since deuteration generally does not significantly alter the fragmentation energetics, this is an excellent starting point for optimizing the collision energy for the m/z 505 -> 407 transition of this compound. It is recommended to perform a collision energy optimization experiment by ramping the CE values around this starting point (e.g., in 5 V increments) to determine the value that yields the highest product ion intensity.
Q4: What is a typical range for the declustering potential (DP) for a molecule like this compound?
A4: The declustering potential is instrument-dependent, but for small molecules like Hypericin, a typical starting range for optimization is between -50 V and -150 V in negative ion mode. The goal is to maximize the precursor ion signal without inducing in-source fragmentation. It is advisable to perform a DP optimization experiment by systematically varying the voltage and monitoring the precursor ion intensity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for this compound precursor ion (m/z 505) | 1. Incorrect ionization mode. 2. Suboptimal source parameters (e.g., temperature, gas flows). 3. Inefficient desolvation. | 1. Ensure the mass spectrometer is operating in negative ion mode (ESI-). 2. Optimize source temperature and gas flows (nebulizer, heater, and curtain gas) to maximize the signal for a standard solution of this compound. 3. Increase drying gas temperature and flow to improve desolvation of the analyte ions. |
| Poor fragmentation and low product ion intensity | 1. Collision energy is too low or too high. 2. Collision gas pressure is not optimal. | 1. Perform a collision energy optimization study. Start with the recommended 62 V and ramp the voltage up and down in small increments (e.g., 5 V) to find the optimal setting for the 505 -> 407 transition. 2. Consult your instrument manual for the recommended collision gas pressure and ensure it is set correctly. |
| High background noise or interfering peaks | 1. Matrix effects from the sample. 2. Contamination in the LC-MS system. | 1. Improve sample preparation with a more rigorous extraction and clean-up procedure. 2. Flush the LC system and mass spectrometer source to remove potential contaminants. |
| Inconsistent peak areas and poor reproducibility | 1. Unstable spray in the ESI source. 2. Fluctuations in LC flow rate. | 1. Check the ESI needle for blockage or damage. Ensure a stable and symmetrical spray. 2. Verify the LC pump is delivering a consistent flow rate. |
Experimental Protocols
Collision Energy Optimization Protocol
-
Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Set up a continuous infusion of the standard solution into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion m/z 505 and the expected product ion m/z 407.
-
Create a series of experiments where the collision energy is ramped from a low value (e.g., 40 V) to a high value (e.g., 80 V) in 5 V increments.
-
Acquire data for each collision energy value for a short period (e.g., 1 minute).
-
Plot the product ion intensity as a function of the collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal value.
Declustering Potential Optimization Protocol
-
Using the same infused standard solution of this compound, set the mass spectrometer to monitor only the precursor ion m/z 505.
-
Set the collision energy to a low value (e.g., 10 V) to minimize fragmentation.
-
Create a series of experiments where the declustering potential is ramped from a low value (e.g., -30 V) to a high value (e.g., -120 V) in 10 V increments.
-
Acquire data for each declustering potential value.
-
Plot the precursor ion intensity as a function of the declustering potential.
-
The declustering potential that gives the highest precursor ion intensity without significant in-source fragmentation is the optimal value.
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using an internal standard with LC-MS/MS.
Caption: A logical workflow for the sequential optimization of declustering potential and collision energy for this compound.
References
Technical Support Center: Addressing Ion Suppression with Hypericin-d2 Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) analysis using Hypericin-d2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI).[1] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This suppression of the analyte's signal can lead to inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[3][4]
Q2: How does an internal standard (IS) help to correct for ion suppression?
A2: An internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) prior to sample processing and analysis.[5] The IS should have similar physicochemical properties to the analyte of interest and, ideally, co-elute with it.[4] By monitoring the ratio of the analyte signal to the IS signal, variations in signal intensity caused by ion suppression can be normalized.[5] This is because both the analyte and the IS are affected by the matrix in a similar manner, so the ratio of their responses remains constant.[4][5]
Q3: What are the advantages of using a stable isotope-labeled internal standard like this compound?
A3: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for correcting matrix effects.[6] The key advantages include:
-
Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[4]
-
Co-elution: It will behave almost identically during sample preparation and chromatographic separation, ensuring it experiences the same degree of ion suppression as the analyte.[4][7]
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the difference in mass from the incorporated stable isotopes (e.g., deuterium).
Q4: When should I use this compound as an internal standard?
A4: this compound is the ideal internal standard for the quantification of Hypericin. Due to its structural similarity, it can also be considered for use with other analytes that have comparable retention times and ionization characteristics in a given chromatographic system. However, its effectiveness for other compounds must be validated.
Q5: How do I determine the optimal concentration of this compound to use?
A5: The concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it causes ion suppression of the analyte itself.[8] A common approach is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. It is recommended to test a few concentrations during method development to find the optimal level.
Troubleshooting Guides
Problem 1: High variability in analyte response across replicate injections.
-
Possible Cause: Inconsistent ion suppression. The composition of the matrix may be slightly different between samples, leading to varying degrees of suppression.[9]
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Check if the peak area of this compound is also variable. If the IS response is consistent, the issue might not be ion suppression. If the IS response is also highly variable, it is likely compensating for matrix effects.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the majority of the matrix components. This can involve changing the gradient, the column chemistry, or the mobile phase composition.[6]
-
Problem 2: Low analyte signal intensity (poor sensitivity).
-
Possible Cause: Significant ion suppression is reducing the analyte signal to a level near the limit of detection.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is most severe.[10][11] To do this, continuously infuse a solution of the analyte into the MS while injecting a blank matrix sample onto the LC column. Dips in the baseline signal indicate regions of ion suppression.[10]
-
Adjust Chromatography: Alter the chromatographic conditions to move the analyte's retention time away from the regions of significant ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression, but this will also dilute the analyte, so this approach is only feasible if the initial analyte concentration is high enough.[6][12]
-
Problem 3: Inconsistent internal standard response.
-
Possible Cause: The internal standard itself is experiencing severe and variable ion suppression, or there may be issues with its addition to the samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is being added accurately and consistently to all samples at the beginning of the sample preparation process.
-
Evaluate for Extreme Matrix Effects: If the matrix is particularly "dirty," even a good internal standard can be overwhelmed. Consider a more rigorous sample cleanup method.
-
Check for IS-Specific Suppression: It is possible, though less likely with a SIL-IS, that a specific component in the matrix is suppressing the internal standard more than the analyte. The post-column infusion experiment described above can also be performed with the internal standard to investigate this.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or acetonitrile).
-
The final concentration of the working solution should be optimized based on the expected concentration range of the analyte.
-
Protocol 2: Sample Preparation with Internal Standard Spiking
-
Sample Collection: Collect biological samples (e.g., plasma, urine) using appropriate procedures.
-
Aliquoting: Aliquot a specific volume of each sample, calibrator, and quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube. For example, add 10 µL of a 100 ng/mL working solution to 90 µL of the sample.
-
Protein Precipitation (Example): Add 3 volumes of cold acetonitrile (e.g., 300 µL) to each tube to precipitate proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Protocol 3: General LC-MS/MS Method for Hypericin Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Hypericin from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor the appropriate precursor and product ions for both Hypericin and this compound.
Quantitative Data
Table 1: Effect of Internal Standard on Analyte Quantification in the Presence of Ion Suppression
| Sample | Analyte Peak Area (without IS) | Analyte Concentration (Calculated without IS) | This compound Peak Area | Analyte/IS Ratio | Analyte Concentration (Calculated with IS) |
| Standard in Solvent | 1,250,000 | 10 ng/mL | 1,500,000 | 0.833 | 10 ng/mL |
| Spiked Plasma Sample | 650,000 | 5.2 ng/mL | 780,000 | 0.833 | 10 ng/mL |
This table illustrates how, despite a significant drop in absolute peak area due to ion suppression in the plasma sample, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.
Table 2: Recommended Concentration Ranges for this compound Internal Standard
| Analyte Concentration Range | Recommended this compound Concentration |
| 0.1 - 10 ng/mL | 5 ng/mL |
| 10 - 100 ng/mL | 50 ng/mL |
| 100 - 1000 ng/mL | 500 ng/mL |
Table 3: Example Mass Spectrometry Parameters for Hypericin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hypericin | 503.0 | 383.2 | 40 |
| This compound | 505.0 | 385.2 | 40 |
Note: The parent ion of Hypericin in negative ESI mode is [M-H]-, which is m/z 503.[14][15] The exact product ions and collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Workflow for using this compound to correct for ion suppression.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ion suppression - Chromatography Forum [chromforum.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Hypericin-d2 Stability and Solvent Choice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and solvent selection for Hypericin-d2 to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent largely depends on the experimental application. For general stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its excellent solvating power for this compound and its miscibility with aqueous buffers.[1][2][3] For applications requiring less polar environments, solvents such as methanol, ethanol, or acetone can be used.[1][4] Hypericin is also freely soluble in pyridine and other organic bases. However, it is practically insoluble in water, where it tends to form non-fluorescent aggregates.[3][5]
Q2: How should I store my this compound stock solutions?
A2: To ensure maximum stability, this compound solutions should be stored at -20°C or lower in the dark.[6][7] Exposure to light is the most significant factor causing degradation of Hypericin and its derivatives.[6][7] Therefore, it is crucial to protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Solid this compound is stable at room temperature when protected from light.
Q3: My this compound solution changed color. What does this indicate?
A3: A color change in your this compound solution, often from its characteristic red to a paler shade or a different hue, typically indicates degradation. This is most commonly caused by exposure to light, but can also be triggered by high temperatures or unsuitable pH conditions (both acidic and alkaline environments can accelerate degradation).[6][7] It is recommended to discard any solution that has visibly changed color and prepare a fresh one.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, but with caution. Direct dilution of a concentrated organic stock (e.g., in DMSO) into an aqueous buffer is a common practice. However, this compound is sparingly soluble in aqueous buffers and may precipitate if the final concentration of the organic solvent is too low.[2] It is advisable to perform a small-scale test to ensure solubility at your desired final concentration. For improved aqueous solubility, forming a complex with polyvinylpyrrolidone (PVP) has been shown to be effective.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Assay Signal | 1. Degradation of this compound: Exposure to light, improper storage temperature, or extreme pH. 2. Precipitation: Poor solubility in the final assay buffer. | 1. Prepare fresh solutions from solid material, ensuring all handling is done with minimal light exposure. Store aliquots at -20°C or -80°C. 2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay medium, if permissible for the experiment. Alternatively, sonicate the solution briefly or consider using a solubilizing agent like PVP. |
| Precipitate Forms Upon Dilution | 1. Low Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the initial organic solvent in the final mixture. 3. Prepare the aqueous solution using a Hypericin-PVP complex for enhanced solubility.[5] |
| Batch-to-Batch Variability in Results | 1. Inconsistent Solvent Purity: Use of different grades or ages of solvents. 2. Variable Light Exposure: Differences in handling procedures between experiments. | 1. Use high-purity, anhydrous grade solvents for all experiments and avoid using old stock. 2. Standardize all handling procedures to minimize light exposure. Work in a dimly lit room or use a fume hood with the light off when preparing solutions. |
Quantitative Data Summary
The stability of this compound is critically dependent on the solvent and storage conditions. The following table summarizes the illustrative stability data for a 1 mM this compound solution stored over 30 days under different conditions. Stability was assessed by HPLC, measuring the percentage of intact this compound remaining.
| Solvent | Storage Condition | % Recovery (Day 7) | % Recovery (Day 30) |
| DMSO | -20°C, Dark | >99% | 98% |
| DMSO | 4°C, Dark | 98% | 92% |
| DMSO | Room Temp, Ambient Light | 75% | 40% |
| Methanol | -20°C, Dark | >99% | 97% |
| Methanol | Room Temp, Ambient Light | 70% | 35% |
| PBS (pH 7.4) with 1% DMSO | 4°C, Dark | 90% (some initial precipitation may occur) | 80% |
| PBS (pH 7.4) with 1% DMSO | Room Temp, Ambient Light | 60% | 25% |
Note: This data is illustrative and based on typical stability profiles. Actual results may vary based on precise experimental conditions and solvent purity.
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to quantify the stability of this compound in a selected solvent.
-
Solution Preparation:
-
Prepare a 1 mM primary stock solution of this compound in the solvent of choice (e.g., HPLC-grade DMSO). Perform this under minimal light conditions.
-
From the primary stock, create several aliquots in amber glass HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with ambient light exposure).
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), remove one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
-
HPLC Analysis:
-
Inject a standard volume (e.g., 10 µL) into an HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly effective.
-
Detection: Use a UV-Vis or DAD detector set to the maximum absorbance wavelength of Hypericin (around 590 nm).
-
Quantification: The concentration of intact this compound is determined by integrating the peak area at its characteristic retention time.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 measurement.
-
Below is a DOT script visualizing the experimental workflow.
Logical Diagram: Troubleshooting this compound Experiments
The following diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
References
- 1. Hypericin | 548-04-9 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. adipogen.com [adipogen.com]
- 4. brieflands.com [brieflands.com]
- 5. How to make hypericin water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypericins as Potential Leads for New Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
Minimizing back-exchange of deuterium in Hypericin-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the back-exchange of deuterium in Hypericin-d2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the deuterium incorporation in my this compound sample over time. What is causing this?
A1: This is likely due to deuterium back-exchange, a process where the deuterium atoms on your this compound molecule are replaced by protons from the surrounding environment. This is a common issue, especially when working with protic solvents (e.g., water, methanol, ethanol). The hydroxyl groups on the Hypericin molecule have labile protons that can readily exchange with protons from the solvent.[1]
Troubleshooting Steps:
-
Solvent Choice: Immediately switch to aprotic solvents for your experiments and sample storage. Recommended aprotic solvents include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d6), and deuterated dimethyl sulfoxide (DMSO-d6).[2]
-
Moisture Control: Ensure all your glassware and equipment are thoroughly dried before use. Handle samples under an inert atmosphere, such as a nitrogen or argon glove box, to minimize exposure to atmospheric moisture.
-
Temperature: Store your this compound samples at low temperatures (-20°C or below) to slow down the rate of back-exchange.[3][4][5]
Q2: How can I quantify the extent of deuterium back-exchange in my this compound sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique to quantify deuterium back-exchange.
-
¹H NMR: In a ¹H NMR spectrum, the disappearance of a proton signal at a specific chemical shift indicates that the proton has been replaced by a deuterium atom. By comparing the integration of the remaining proton signals to a stable internal standard, you can calculate the percentage of back-exchange.
-
²H NMR: A ²H (deuterium) NMR spectrum will show signals corresponding to the deuterium atoms in your molecule. A decrease in the intensity of these signals over time is a direct measure of back-exchange.
Q3: What are the ideal storage conditions for this compound to minimize back-exchange?
A3: To ensure the long-term stability and isotopic purity of your this compound, adhere to the following storage conditions:
-
Solvent: Store the compound as a dry, solid powder if possible. If a solution is necessary, use a high-purity, anhydrous aprotic solvent.
-
Temperature: Store at -20°C or lower.[3][4][5] Studies on Hypericin have shown it to be stable at -20°C for extended periods.[4][5]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and air.
-
Light: Protect the sample from light, as Hypericin is known to be light-sensitive.[4]
Q4: Can the pH of my solution affect the rate of deuterium back-exchange?
A4: Yes, the pH of the solution can significantly influence the rate of back-exchange, especially in the presence of any residual protic solvents. For phenolic hydroxyl groups, both acidic and basic conditions can catalyze the exchange.[1][6] While the minimum exchange rate for amide protons in proteins is around pH 2.5-3, the optimal pH for minimizing exchange in phenols can vary.[1] It is generally recommended to work in a neutral or slightly acidic aprotic environment.
Q5: I need to use a protic solvent for my experiment. How can I minimize back-exchange in this scenario?
A5: While it is highly recommended to avoid protic solvents, if their use is unavoidable, the following measures can help to mitigate back-exchange:
-
Minimize Time: Reduce the exposure time of this compound to the protic solvent as much as possible.
-
Low Temperature: Perform the experiment at the lowest feasible temperature to slow the exchange rate.
-
Deuterated Protic Solvents: If possible, use the deuterated version of the protic solvent (e.g., D₂O instead of H₂O, CD₃OD instead of CH₃OH). This will create an equilibrium that favors the deuterated state.
-
Rapid Analysis: Analyze the sample as quickly as possible after preparation.
Data Presentation
Table 1: Influence of Solvent Type on Deuterium Back-Exchange of Phenolic Hydroxyl Groups (Illustrative)
| Solvent Type | Protic/Aprotic | Relative Back-Exchange Rate | Recommended for this compound |
| Water (H₂O) | Protic | High | No |
| Methanol (CH₃OH) | Protic | High | No |
| Ethanol (C₂H₅OH) | Protic | High | No |
| Chloroform (CHCl₃) | Aprotic | Low | Yes (use CDCl₃) |
| Acetone | Aprotic | Low | Yes (use Acetone-d6) |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Low | Yes (use DMSO-d6) |
Table 2: Effect of Temperature on the Stability of Hypericin (and by extension, this compound)
| Storage Temperature | Light Conditions | Stability of Hypericin |
| -20°C | Dark | High stability over 140 days.[4][5] |
| Room Temperature | Dark | Moderate stability |
| Room Temperature | Light Exposure | Significant degradation.[4] |
| 40°C | Dark | Increased degradation compared to -20°C.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis to Minimize Back-Exchange
-
Glassware Preparation: Thoroughly dry all glassware (NMR tube, vials, pipettes) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Inert Atmosphere: Perform all sample manipulations in a glove box or glove bag filled with dry nitrogen or argon gas.
-
Solvent Selection: Use a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, Acetone-d6, or DMSO-d6).
-
Sample Dissolution:
-
Weigh the required amount of this compound directly into a pre-dried vial inside the inert atmosphere.
-
Add the appropriate volume of the chosen anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
-
Transfer to NMR Tube:
-
Using a dry syringe or pipette, transfer the solution to a dry NMR tube.
-
Cap the NMR tube securely while still under the inert atmosphere.
-
-
Analysis: Acquire the NMR spectrum immediately after sample preparation.
Protocol 2: Quantification of Deuterium Back-Exchange using ¹H NMR
-
Prepare a Stock Solution: Prepare a stock solution of this compound in an anhydrous deuterated aprotic solvent as described in Protocol 1.
-
Internal Standard: Add a known amount of a stable, non-exchangeable internal standard to the stock solution.
-
Time Zero Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Integrate the signals corresponding to the remaining protons on this compound and the internal standard.
-
Introduce Protic Contaminant: Intentionally introduce a small, known amount of a protic solvent (e.g., H₂O or CH₃OH) to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
For each time point, integrate the proton signals of this compound and the internal standard.
-
Calculate the change in the relative integration of the this compound signals compared to the internal standard.
-
Plot the percentage of deuterium loss versus time to determine the rate of back-exchange under those specific conditions.
-
Visualizations
Caption: Mechanism of deuterium back-exchange in this compound in the presence of a protic solvent.
Caption: Recommended workflow for handling this compound to minimize deuterium back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Hypericin Quantification Using Hypericin-d2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two prominent bioanalytical methods for the quantification of hypericin: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Hypericin-d2, is crucial for enhancing the accuracy and precision of these methods by correcting for variability during sample preparation and analysis. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs in clinical and preclinical studies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. Below is a summary of the key performance parameters for a validated HPLC-FLD method and a validated LC-MS/MS method for the quantification of hypericin in human plasma. While the ideal cross-validation would involve both methods using this compound, the following data is compiled from validated methods for hypericin, with the LC-MS/MS method assumed to be compatible with a deuterated internal standard for optimal performance.
| Parameter | HPLC with Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Dansylamide | This compound (recommended) |
| Linearity Range | 5 - 100 ng/mL[1] | 0.05 - 10 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.05 ng/mL[2] |
| Accuracy (% Recovery) | Mean recovery of 72.6%[1] | 101.9% - 114.2%[2] |
| Precision (% CV) | < 10% (Intra- and Inter-assay)[1] | 4.7% - 15.4% (Batch-to-batch)[2] |
| Selectivity | Good, based on chromatographic separation and specific fluorescence detection | Excellent, based on mass-to-charge ratio, minimizing matrix interference |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducing and validating these analytical methods.
HPLC with Fluorescence Detection Method
This method is suitable for the quantification of hypericin in plasma with good sensitivity.
Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
To 1 mL of plasma, add the internal standard (Dansylamide).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute hypericin and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions [1]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 590 nm.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for studies with low analyte concentrations.
Sample Preparation (Liquid-Liquid Extraction - LLE) [2]
-
To 0.5 mL of human plasma, add this compound as the internal standard.
-
Add a mixture of ethyl acetate and n-hexane.
-
Vortex the mixture to extract hypericin and the internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions [2]
-
Column: Kromasil RP-18 column.
-
Mobile Phase: Isocratic elution with a suitable mobile phase for LC-MS/MS.
-
Flow Rate: Optimized for the LC-MS/MS system.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the transitions for hypericin and this compound.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: Cross-validation workflow for analytical methods.
Caption: HPLC-FLD analytical workflow.
Caption: LC-MS/MS analytical workflow.
References
A Head-to-Head Comparison: Hypericin-d2 vs. 13C-Labeled Hypericin as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hypericin, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards, Hypericin-d2 and 13C-labeled hypericin, supported by established principles in mass spectrometry-based bioanalysis.
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant interest for its potential therapeutic properties, including antidepressant, antiviral, and anticancer activities.[1][2] Accurate quantification of hypericin in complex biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.[3][4] Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose, and the use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis.[5][6]
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that it behaves identically during extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.[7] Stable isotope-labeled standards, such as deuterated (²H or D) and carbon-13 (¹³C) labeled compounds, are considered the gold standard for LC-MS-based quantification.[6]
Comparing this compound and 13C-Labeled Hypericin
While both this compound and 13C-labeled hypericin serve as internal standards, their inherent physicochemical properties can lead to significant differences in analytical performance. The primary distinction lies in the potential for chromatographic separation from the unlabeled analyte and the stability of the isotopic label.
| Feature | This compound (Deuterated) | 13C-Labeled Hypericin | Rationale |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to native hypericin. | Co-elutes perfectly with native hypericin.[7] | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic behavior.[8] |
| Isotopic Stability | Potential for back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[9] | Highly stable ¹³C-¹²C bond with no risk of isotopic exchange.[9] | The C-D bond is weaker than the C-H bond, making it more susceptible to exchange under certain conditions. |
| Matrix Effects & Ion Suppression | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accuracy.[8][10][11] | Co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for accurate correction.[7][9] | Matrix effects are a major source of variability in LC-MS analysis of complex samples.[12] |
| Accuracy & Precision | Potential for reduced accuracy due to chromatographic and isotopic stability issues.[8] | Generally provides higher accuracy and precision in quantitative assays.[13][9] | An ideal internal standard should perfectly mimic the behavior of the analyte throughout the analytical process. |
| Commercial Availability & Cost | Often more readily available and less expensive to synthesize.[7] | Typically more expensive and may require custom synthesis.[7] | The synthesis of ¹³C-labeled compounds is often more complex and requires ¹³C-enriched starting materials. |
Experimental Protocols
While specific parameters will vary depending on the LC-MS system and the biological matrix, a general workflow for the quantification of hypericin using a stable isotope-labeled internal standard is outlined below.
Sample Preparation (Human Plasma)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled hypericin) at a known concentration.
-
Protein Precipitation/Liquid-Liquid Extraction: Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Alternatively, a liquid-liquid extraction with a solvent like ethyl acetate/n-hexane can be performed.[14]
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of hypericin.[14][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in the negative ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for hypericin and the internal standards would be optimized. For native hypericin, a characteristic transition is m/z 503 [M-H]⁻ to a specific fragment ion.[16] The corresponding transitions for the labeled standards would be monitored.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical considerations when choosing an internal standard for hypericin analysis.
Caption: Experimental workflow for hypericin quantification.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendation
While this compound may be a more accessible and cost-effective option, the potential for altered chromatographic behavior and isotopic instability presents a significant risk to data quality. These issues can lead to inaccurate quantification, particularly in complex biological matrices where matrix effects are prevalent.
For robust and reliable bioanalytical methods, 13C-labeled hypericin is the superior choice as an internal standard . Its identical chromatographic behavior and high isotopic stability ensure that it accurately mimics the native analyte throughout the entire analytical process, leading to the most accurate and precise results. For researchers and drug developers, the initial investment in a 13C-labeled internal standard is justified by the enhanced data integrity and confidence in the final quantitative results.
References
- 1. Hypericin: chemical synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green synthesis of hypericin from Hypericum perforatum (St. John's Wort) for photodynamic Antibacterial treatment against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of pharmacokinetic data of hypericin, pseudohypericin, hyperforin and the flavonoids quercetin and isorhamnetin revealed from single and multiple oral dose studies with a hypericum extract containing tablet in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of hypericin and pseudohypericin after oral intake of the hypericum perforatum extract LI 160 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ukisotope.com [ukisotope.com]
- 10. longdom.org [longdom.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Hypericin-d2 Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of Hypericin-d2 against other analytical standards in the bioanalysis of hypericin, a key component of St. John's Wort with significant therapeutic interest.
Hypericin's photosensitive nature and complex matrix interactions in biological samples present unique challenges for accurate and precise quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard to mitigate these challenges. This guide will delve into the performance of this compound, comparing it with alternative internal standards and methods, supported by experimental data and detailed protocols.
Superior Accuracy and Precision with this compound: A Data-Driven Comparison
The cornerstone of reliable bioanalytical data lies in two key metrics: accuracy and precision. Accuracy reflects how close a measured value is to the true value, while precision indicates the reproducibility of the measurement. In regulated bioanalysis, stringent criteria for both are mandated by regulatory bodies like the FDA.
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that any variability during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, affects both the analyte and the internal standard equally. This co-elution and co-ionization effectively normalizes the analytical signal, leading to superior accuracy and precision.
While a specific validation report with extensive accuracy and precision data for a method using this compound was not publicly available in its entirety, a study by Piperopoulos et al. (2003) describes the synthesis and application of [Methyl-D3]2hypericin as an internal standard for the quantification of hypericin in human plasma by LC-MS, with the authors stating that accuracy, precision, and recovery were evaluated and discussed.[1]
To illustrate the performance benefits, the following table compares data from a validated LC-MS/MS method for hypericin (internal standard not specified for hypericin) and an older HPLC method using a structural analog internal standard, dansylamide.
| Bioanalytical Method | Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LC-MS/MS | Not Specified | 0.05 (LLOQ) | Not Reported | 15.4 |
| 0.35 | 114.2 | 4.7 | ||
| 3.50 | 101.9 | 6.2 | ||
| 6.75 | 104.7 | 5.3 | ||
| HPLC-Fluorescence | Dansylamide | 5 - 100 | Not Reported | < 10 (Intra- and Inter-assay) |
Data from Riedel et al., 2004 and Chi & Franklin, 1999.[2]
It is important to note that modern LC-MS/MS methods utilizing a deuterated internal standard like this compound are expected to meet or exceed the performance of the LC-MS/MS method presented above, with accuracy typically within ±15% (±20% at the LLOQ) and precision (CV) not exceeding 15% (20% at the LLOQ), in line with regulatory guidelines. The use of a structural analog like dansylamide, while functional, may not fully compensate for all sources of variability, potentially leading to less reliable data compared to a SIL-IS.
Experimental Protocols: A Roadmap to Robust Bioanalysis
The following provides a detailed methodology for a typical regulated bioanalytical workflow for hypericin in human plasma using this compound as an internal standard, based on established LC-MS/MS practices.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 500 µL of a liquid-liquid extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to achieve separation of hypericin from matrix components (e.g., start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypericin: Precursor Ion (Q1) > Product Ion (Q3) (e.g., m/z 503.1 > 457.1).
-
This compound: Precursor Ion (Q1) > Product Ion (Q3) (e.g., m/z 505.1 > 459.1).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize a key signaling pathway where hypericin acts and the bioanalytical workflow.
Caption: A typical bioanalytical workflow for the quantification of hypericin in plasma.
References
A Comparative Guide to Inter-laboratory Hypericin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of hypericin, a naturally occurring naphthodianthrone with significant pharmacological interest.[1][2][3] The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) to assist laboratories in selecting the most appropriate method for their research and quality control needs. This document summarizes quantitative performance data, details experimental protocols, and illustrates relevant workflows and biological pathways.
Data Presentation: A Comparative Analysis of Method Performance
The selection of a quantification method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the performance characteristics of HPLC, UV-Vis spectrophotometry, and LC-MS for hypericin quantification based on published validation data.
| Parameter | HPLC-UV/Vis | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 10-80 µg/mL[4][5] | 5-25 µg/mL[6] | 0.05-10 ng/mL[7] |
| Correlation Coefficient (r²) | >0.998[4][5] | Not consistently reported | >0.99[7] |
| Intra-day Precision (%RSD) | < 4.4%[8] | Not consistently reported | 4.7-15.4% (batch-to-batch)[7] |
| Inter-day Precision (%RSD) | < 5.8%[8] | Not consistently reported | 4.7-15.4% (batch-to-batch)[7] |
| Accuracy/Recovery | 98-102% | Not consistently reported | 101.9-114.2%[7] |
| Limit of Detection (LOD) | 2.05 µg/mL[5] | Not consistently reported | Not specified, LOQ is 0.05 ng/mL[7] |
| Limit of Quantification (LOQ) | 6.25 µg/mL[5] | Not consistently reported | 0.05 ng/mL[7] |
| Specificity | High | Low (interference from other compounds)[6] | Very High |
| Throughput | Moderate | High | Moderate to Low |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of hypericin using HPLC, UV-Vis spectrophotometry, and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is widely adopted for its balance of specificity and sensitivity.[9]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (deionized or HPLC grade)
-
Hypericin reference standard
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[4][5]
-
Standard Solution Preparation: Prepare a stock solution of hypericin (e.g., 100 µg/mL) in methanol. From this, create a series of calibration standards by serial dilution (e.g., 10, 20, 40, 60, 80 µg/mL).[4]
-
Sample Preparation: Extract hypericin from the sample matrix using a suitable solvent such as 80% ethanol. The extract may require filtration before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of hypericin in the samples is determined by comparing their peak areas to the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and more rapid than HPLC but is prone to interference from other compounds that absorb at a similar wavelength.[6]
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Methanol or 70% ethanol
-
Hypericin reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of hypericin in the chosen solvent and dilute to create calibration standards (e.g., 5-25 µg/mL).[6]
-
Sample Preparation: Extract hypericin from the sample matrix with a suitable solvent and filter the extract.
-
Analysis:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at 588 nm.[10]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hypericin in the samples from the calibration curve.
-
Note: The use of derivative spectrophotometry can help to reduce background interference.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the highest sensitivity and specificity, making it ideal for analyzing samples with low hypericin concentrations or complex matrices.[7]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium formate
-
Water (LC-MS grade)
-
Hypericin reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid to improve ionization.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for HPLC, but at much lower concentrations due to the high sensitivity of the instrument.
-
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: Typically 0.2-0.5 mL/min for standard analytical columns.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for hypericin.
-
Detection Mode: Selected Reaction Monitoring (SRM) for tandem mass spectrometers, which provides high specificity.
-
-
Analysis: A calibration curve is generated by analyzing the standard solutions. The concentration of hypericin in the samples is then determined based on this curve. The limit of quantification can be as low as 0.05 ng/mL.[7]
Visualizations: Workflows and Biological Pathways
Experimental Workflow for Inter-laboratory Comparison
To ensure the reliability and comparability of analytical data across different laboratories, a well-defined workflow is essential. The following diagram illustrates a typical process for an inter-laboratory comparison of hypericin quantification methods.
Caption: Workflow for an inter-laboratory comparison of hypericin quantification.
Signaling Pathway: Hypericin's Photodynamic Action
Hypericin is a potent photosensitizer, and its anti-cancer and anti-viral activities are largely attributed to its ability to generate reactive oxygen species (ROS) upon light activation, a process known as photodynamic therapy (PDT).[1] This diagram illustrates the key steps in hypericin-mediated PDT leading to cell death.
References
- 1. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New UHPLC Analytical Method for St. John’s Wort (Hypericum perforatum) Extracts [mdpi.com]
- 10. researchgate.net [researchgate.net]
Performance Showdown: Hypericin-d2 vs. Non-Deuterated Alternatives in Biological Matrices
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for accurate quantification of target analytes. This guide provides an objective comparison of the performance of Hypericin-d2 against its non-deuterated counterpart and other structural analogs when quantifying hypericin in various biological matrices. The following data and protocols are synthesized from established analytical methodologies to aid in the selection of the most suitable internal standard for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations in sample preparation and analytical procedures. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its measurement. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
Head-to-Head Comparison: this compound vs. Non-Deuterated Hypericin
The primary advantage of this compound lies in its ability to co-elute with native hypericin, providing superior compensation for matrix effects and variability in extraction recovery. While direct comparative studies for this compound across all matrices are limited, the established principles of using deuterated standards in LC-MS/MS analysis allow for a robust evaluation.
Data Presentation: Performance Metrics at a Glance
The following tables summarize the expected performance of this compound compared to non-deuterated hypericin when used as an internal standard in plasma, urine, and tissue homogenates.
Table 1: Performance in Human Plasma
| Performance Metric | This compound (Expected) | Non-Deuterated Hypericin (as IS) | Structural Analog (e.g., Dansylamide)[1] |
| Extraction Recovery Compensation | Excellent | Good | Moderate to Poor |
| Matrix Effect Compensation | Excellent | Good | Poor |
| Chromatographic Co-elution | Yes | Yes | No |
| Risk of Cross-Interference | Low (mass difference) | High | Low |
| Overall Accuracy & Precision | High | Moderate to High | Moderate |
Table 2: Performance in Human Urine
| Performance Metric | This compound (Expected) | Non-Deuterated Hypericin (as IS) | Structural Analog |
| Extraction Recovery Compensation | Excellent | Good | Moderate to Poor |
| Matrix Effect Compensation | Excellent | Good | Poor |
| Chromatographic Co-elution | Yes | Yes | No |
| Risk of Cross-Interference | Low | High | Low |
| Overall Accuracy & Precision | High | Moderate | Low to Moderate |
Table 3: Performance in Tissue Homogenates
| Performance Metric | This compound (Expected) | Non-Deuterated Hypericin (as IS) | Structural Analog |
| Extraction Recovery Compensation | Excellent | Good | Poor |
| Matrix Effect Compensation | Excellent | Good | Poor |
| Chromatographic Co-elution | Yes | Yes | No |
| Risk of Cross-Interference | Low | High | Low |
| Overall Accuracy & Precision | High | Moderate | Low to Moderate |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the extraction and analysis of hypericin from different biological matrices, which can be adapted for use with this compound as an internal standard.
Protocol 1: Hypericin Extraction from Human Plasma
This protocol is based on established liquid-liquid extraction (LLE) methods.
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 1 mL of acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., acetonitrile:water, 80:20 v/v).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Hypericin Extraction from Human Urine
This protocol utilizes solid-phase extraction (SPE) for sample cleanup.
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
Vortex to mix.
-
Adjust the pH to ~3.5 with formic acid.
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of acidified water (pH 3.5).
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the hypericin and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Protocol 3: Hypericin Extraction from Tissue Homogenate
This protocol is suitable for the analysis of hypericin in tissue samples.
-
Tissue Homogenization:
-
Weigh approximately 100 mg of tissue.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer.
-
-
Sample Preparation:
-
To 500 µL of the tissue homogenate, add 50 µL of this compound internal standard solution.
-
Vortex to mix.
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantification of hypericin using this compound.
Caption: Rationale for using a deuterated internal standard in bioanalysis.
Stability Considerations
Hypericin is known to be sensitive to light and temperature.[4][5][6][7] Both hypericin and this compound should be handled under subdued light conditions, and samples should be stored at -20°C or lower to prevent degradation.[4][5][6][7] Stability studies have shown that hypericin is more stable than some of its derivatives, but degradation can occur at room temperature and with exposure to light.[8] The use of a deuterated internal standard that degrades at a similar rate to the analyte can help to mitigate inaccuracies arising from sample degradation during storage and processing.
Conclusion
For the accurate and precise quantification of hypericin in complex biological matrices, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its ability to co-elute with the analyte and mimic its behavior during extraction and ionization provides superior compensation for matrix effects and procedural variability compared to non-deuterated hypericin or structural analogs. While the initial investment in a deuterated standard may be higher, the resulting data quality, reliability, and reduced need for extensive method troubleshooting offer significant long-term benefits for research and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Linearity and Range in Hypericin Assays: Featuring Hypericin-d2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the analysis of Hypericin, a naturally occurring photosensitizer with diverse therapeutic potential, the selection of an appropriate analytical method is paramount. This guide provides a comparative overview of various assay methodologies for the quantification of Hypericin, with a special focus on the use of its deuterated analog, Hypericin-d2, as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. The linearity and range of an assay are critical parameters that define the concentrations over which the method is accurate and precise. This document outlines the experimental protocols and presents comparative data to aid in the selection of the most suitable assay for your research needs.
Comparison of Analytical Methods for Hypericin Quantification
The choice of an analytical method for Hypericin quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of common methods.
| Analytical Method | Typical Linearity Range | Correlation Coefficient (r²) | Detection Method | Internal Standard | Key Advantages | Limitations |
| LC-MS/MS with this compound | 0.05 - 100 ng/mL[1] | > 0.99 | Tandem Mass Spectrometry | This compound | High selectivity and sensitivity, robust for complex matrices. | Higher equipment cost and complexity. |
| HPLC-UV | 10 - 80 µg/mL[2] | 0.998[2] | UV-Vis Absorbance (590 nm)[2] | Not always specified | Widely available, cost-effective. | Lower sensitivity and potential for matrix interference.[3] |
| HPLC-Fluorescence | 0.5 - 2.5 µg/mL[4] | > 0.99 | Fluorescence Detection[4] | Not always specified | Higher sensitivity than UV detection. | Susceptible to quenching effects from the sample matrix. |
| UHPLC | Not explicitly stated, but R² of 0.99994 reported. | 0.99994 | UV Detection | Not always specified | Faster analysis times and higher resolution compared to HPLC. | Higher operating pressures require specialized equipment. |
| TLC-Densitometry | Not explicitly stated | Comparable to HPLC-DAD | Fluorescence Detection | Not always specified | Cost-effective, high throughput for screening. | Lower accuracy and precision compared to HPLC and LC-MS/MS. |
| Chemiluminescence-Flow Injection Analysis (CL-FIA) | 19 - 380 ng/mL | Not explicitly stated | Chemiluminescence | Not always specified | High sensitivity and speed of analysis. | Less common instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for the determination of linearity and range for Hypericin using LC-MS/MS with this compound as an internal standard and a comparative HPLC-UV method.
Protocol 1: Linearity and Range Determination of Hypericin by LC-MS/MS using this compound Internal Standard
This protocol describes a typical bioanalytical method validation for quantifying Hypericin in a biological matrix (e.g., human plasma).
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of Hypericin and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of Hypericin. A typical range could be 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
2. Sample Extraction:
-
Perform a protein precipitation or liquid-liquid extraction to remove matrix components. For example, add acetonitrile to the plasma samples, vortex, and centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the transition for Hypericin (e.g., m/z 503.0 -> [fragment ion]).
-
Monitor the transition for this compound (e.g., m/z 505.0 -> [fragment ion]).
-
-
4. Data Analysis and Linearity Assessment:
-
Construct a calibration curve by plotting the peak area ratio of Hypericin to this compound against the nominal concentration of Hypericin.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The range of the assay is the concentration interval between the LLOQ and the Upper Limit of Quantification (ULOQ) that meets these acceptance criteria.
Protocol 2: Linearity and Range Determination of Hypericin by HPLC-UV
This protocol is suitable for the quantification of Hypericin in herbal extracts or pharmaceutical formulations.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Hypericin in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 80 µg/mL.[2]
2. HPLC-UV Analysis:
-
Chromatographic Conditions:
3. Data Analysis and Linearity Assessment:
-
Construct a calibration curve by plotting the peak area of Hypericin against its concentration.
-
Perform a linear regression analysis.
-
The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.998.[2]
-
The range is defined by the concentrations of the lowest and highest standards that demonstrate this linear relationship.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical flows.
Caption: Workflow for Linearity and Range Determination using LC-MS/MS with an Internal Standard.
Caption: Logical Relationship of Components in an LC-MS/MS Assay with an Internal Standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays offers significant advantages in terms of selectivity and sensitivity for the quantification of Hypericin, particularly in complex biological matrices. While other methods such as HPLC-UV and HPLC-Fluorescence are viable alternatives, especially for less complex samples, they may lack the specificity and lower detection limits achievable with mass spectrometry. The choice of the most appropriate method should be guided by the specific requirements of the study, including the desired concentration range, the nature of the sample, and the available instrumentation. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the successful validation of a robust and reliable assay for Hypericin.
References
- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Analysis of the hypericin and pseudohypericin content of commercially available St John's Wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Purity of Hypericin-d2 Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and metabolic research, the use of deuterated internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays. Hypericin-d2, a deuterated analog of the naturally occurring photosensitizer hypericin, serves as a critical tool for researchers studying the therapeutic potential of this compound. This guide provides an objective comparison of commercially available this compound standards, details the experimental protocols for assessing their isotopic purity, and explores an alternative non-deuterated internal standard.
Understanding Isotopic Purity and Its Importance
Isotopic purity refers to the percentage of a deuterated compound that is fully labeled with the desired number of deuterium atoms. Impurities in the form of unlabeled or partially labeled molecules can significantly impact the accuracy of quantitative analyses by interfering with the signal of the analyte and the internal standard. Therefore, rigorous assessment of the isotopic purity of a this compound standard is a crucial step in method validation.
Comparison of a Commercial this compound Standard
To provide a tangible comparison, this guide focuses on a commercially available this compound standard from MedchemExpress.
| Supplier | Product Number | Stated Purity | Isotopic Purity Data |
| MedchemExpress | HY-N0453S1 | 94.68% | Certificate of Analysis available |
| Clinivex | - | Not specified | Data not readily available |
Note: The information for Clinivex is based on their website listing and does not include specific purity data. Researchers are advised to request a Certificate of Analysis for any standard.
The Certificate of Analysis for the MedchemExpress standard (Batch: HY-N0453S1-241675) indicates a purity of 94.68%. This value represents the chemical purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic purity, which is a component of this overall purity value, is specifically assessed to determine the percentage of Hypericin molecules that are indeed deuterated.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for assessing isotopic purity due to its ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).
Experimental Workflow:
Figure 1: Workflow for LC-HRMS analysis of this compound isotopic purity.
Key Parameters:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hypericin.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for hypericin.
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Resolution: A high resolution (e.g., > 60,000 FWHM) is crucial to separate the isotopic peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and often complementary method for determining isotopic purity. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Workflow:
Figure 2: Workflow for qNMR analysis of this compound isotopic purity.
Key Parameters:
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is typically used.
-
Relaxation Delay (D1): This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
Alternative Internal Standard: Dansylamide
While deuterated internal standards are generally preferred due to their similar chemical and physical properties to the analyte, non-deuterated compounds can also be employed. Dansylamide has been reported as an internal standard for the quantification of hypericin in plasma by HPLC with fluorescence detection.
Considerations for using Dansylamide:
-
Chromatographic Separation: It is essential to ensure that dansylamide is well-separated from hypericin and any other matrix components under the chosen chromatographic conditions.
-
Ionization Efficiency: The ionization efficiency of dansylamide in the mass spectrometer may differ from that of hypericin, which could introduce variability.
-
Matrix Effects: Dansylamide may experience different matrix effects (ion suppression or enhancement) compared to hypericin, potentially affecting the accuracy of quantification.
A thorough validation is required to demonstrate that a non-deuterated internal standard like dansylamide can provide comparable performance to a deuterated standard for a specific application. This validation should include assessments of linearity, accuracy, precision, and matrix effects.
Conclusion
The assessment of isotopic purity is a non-negotiable step for ensuring the quality and reliability of this compound standards used in quantitative research. Both LC-HRMS and qNMR are powerful techniques capable of providing accurate measurements of isotopic enrichment. When selecting a this compound standard, researchers should always request a Certificate of Analysis that includes detailed information on both chemical and isotopic purity. While deuterated standards are the gold standard for bioanalytical assays, the use of alternative internal standards like dansylamide may be considered, provided that a rigorous validation demonstrates their suitability for the intended application. By following the detailed experimental protocols and considering the comparative data presented in this guide, researchers can confidently select and validate this compound standards for their critical drug development and scientific investigations.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hypericin-d2
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hypericin-d2, a deuterated form of Hypericin. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, like its non-deuterated counterpart, should be treated as hazardous waste.[1] Improper disposal can pose risks to personnel and the environment. The following procedures are designed to provide clear, actionable guidance for the safe management of this compound waste.
Key Chemical and Safety Data
The following table summarizes essential quantitative data for Hypericin, which is chemically similar to this compound.
| Property | Value | Source |
| Storage Temperature (Powder) | -20°C | [2][3] |
| Storage Temperature (in Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [2] |
| Solubility in DMSO/DMF | ~30 mg/mL | [3] |
| Solubility in DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [3][4] |
| Oral Toxicity (Classification) | Acute Toxicity - Oral 3 (Toxic if swallowed) | [5] |
| Bioaccumulation Potential | The substance fulfills the very bioaccumulative criterion. | [1] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.[1] Do not discharge into drains or the environment.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE to prevent skin and eye contact, and inhalation.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid breathing dust.[1]
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as hazardous waste.
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials into a clearly labeled, sealed container for hazardous solid waste.
-
The container should be robust and compatible with the chemical.
-
-
Liquid Waste:
Step 3: Decontamination of Work Surfaces
-
After handling, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) with an appropriate solvent (such as 70% ethanol) followed by a cleaning agent.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
Step 4: Container Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated, secure area away from incompatible materials, awaiting collection by a certified hazardous waste disposal service.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or the powder is airborne, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully cover the area to prevent the powder from becoming airborne.
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, use absorbent pads to soak up the solution.
-
Decontaminate the spill area thoroughly.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Personal protective equipment for handling Hypericin-d2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Hypericin-d2, a deuterated form of Hypericin. The following procedural guidance is based on established safety protocols for Hypericin, which are applicable to its deuterated analogue due to their similar chemical properties.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction. It is a combustible solid that can form explosive dust mixtures in the presence of fine dust enrichment.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.[1][2]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side protection. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves tested according to EN 374. | Prevents skin contact and potential allergic reactions. |
| Respiratory Protection | Particulate filter device (EN 143), P2 filter (filters at least 94% of airborne particles). | Necessary when dust formation is likely to occur. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.
Storage:
-
Store in a tightly sealed container in a dry and cool place.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse the mouth with water (only if the person is conscious) and immediately call a poison center or doctor.[1][3][5] |
| Skin Contact | Take off contaminated clothing and rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[1][3] |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[1][3] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[1] Do not allow the substance to enter drains or surface water.[1][3] All disposal activities must be in accordance with local, regional, national, and international regulations.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
